Product packaging for 1-Isopropyl-1H-pyrazole-5-carbaldehyde(Cat. No.:CAS No. 100305-93-9)

1-Isopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B581175
CAS No.: 100305-93-9
M. Wt: 138.17
InChI Key: JGQABCBGCJORGR-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B581175 1-Isopropyl-1H-pyrazole-5-carbaldehyde CAS No. 100305-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpyrazole-3-carbaldehyde
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InChI

InChI=1S/C7H10N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JGQABCBGCJORGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50651809
Record name 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Molecular Weight

138.17 g/mol
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CAS No.

100305-93-9
Record name 1-(1-Methylethyl)-1H-pyrazole-5-carboxaldehyde
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Record name 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Record name 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process:

  • Formation of the Pyrazole Core: Synthesis of the intermediate, 1-isopropyl-1H-pyrazole, via the condensation of isopropylhydrazine with a suitable malonaldehyde equivalent, such as 1,1,3,3-tetramethoxypropane.

  • Formylation of the Pyrazole Ring: Introduction of the carbaldehyde group at the C5 position of the pyrazole ring using the Vilsmeier-Haack reaction.

This approach allows for the efficient construction of the target molecule from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole

This procedure outlines the cyclization reaction to form the pyrazole ring.

Reaction Scheme:

C3H7N2H5 + POCl3 + DMF -> C7H10N2O

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. Its pyrazole core, substituted with a reactive carbaldehyde group and an isopropyl moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and predicted spectroscopic and physical characteristics based on established chemical principles and data from analogous structures.

Chemical Properties and Molecular Structure

This compound possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, which defines it as a pyrazole. The ring is substituted at the 1-position with an isopropyl group and at the 5-position with a carbaldehyde (formyl) group.

Molecular Formula: C₇H₁₀N₂O

Molecular Weight: 138.17 g/mol

IUPAC Name: this compound

CAS Number: 100305-93-9[1][2]

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack and oxidation, rendering it a useful synthon for a variety of chemical transformations. The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.

A summary of key identifiers and computed properties is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
IUPAC Name This compound
CAS Number 100305-93-9[1][2]
SMILES O=Cc1cn(C(C)C)nc1

Synthesis

A common and effective method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an N-substituted pyrazole. The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the 1-isopropyl-1H-pyrazole precursor, followed by its formylation.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole

This protocol is based on the alkylation of pyrazole with an isopropyl halide.

Materials:

  • Pyrazole

  • Isopropyl bromide

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is cooled back to 0 °C, and isopropyl bromide (1.1 equivalents) is added dropwise.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether (3 x volume).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-isopropyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole

This protocol describes the introduction of the carbaldehyde group onto the pyrazole ring.

Materials:

  • 1-Isopropyl-1H-pyrazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, anhydrous DMF (3.0 equivalents) is dissolved in dichloromethane.

  • The solution is cooled to 0 °C, and phosphorus oxychloride (1.2 equivalents) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of 1-isopropyl-1H-pyrazole (1.0 equivalent) in dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to 0 °C and slowly poured into a stirred mixture of ice and saturated aqueous NaHCO₃ solution to neutralize the excess reagents.

  • The mixture is stirred until gas evolution ceases. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of similar pyrazole derivatives and standard chemical shift values.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton
~7.6d1HPyrazole H4
~6.5d1HPyrazole H3
~4.8sept1HIsopropyl CH
~1.5d6HIsopropyl CH₃

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~185Aldehyde C=O
~145Pyrazole C5
~140Pyrazole C3
~112Pyrazole C4
~55Isopropyl CH
~22Isopropyl CH₃

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2970C-H stretch (isopropyl)
~2870C-H stretch (aldehyde)
~1680C=O stretch (aldehyde)
~1550C=N stretch (pyrazole ring)
~1470C=C stretch (pyrazole ring)
Mass Spectrometry

Method: Electron Ionization (EI) Predicted m/z: 138.08 (M⁺), with significant fragments corresponding to the loss of the isopropyl group and the formyl group.

Physical Properties (Predicted)

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, and methanol.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and the pyrazole ring.

  • Aldehyde Reactions: The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form amines. It is also a key participant in condensation reactions with various nucleophiles to form imines, oximes, and hydrazones, which are important intermediates in the synthesis of more complex heterocyclic systems.

  • Pyrazole Ring Chemistry: The pyrazole ring is relatively stable to oxidation and reduction. It can undergo electrophilic substitution, primarily at the 4-position.

  • Applications in Drug Discovery: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural motif of this compound serves as a valuable scaffold for the development of novel therapeutic agents. Its ability to be readily functionalized allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Relationships and Experimental Workflows

The synthesis of this compound follows a logical progression from simple starting materials to the final product, as illustrated in the following workflow diagram.

SynthesisWorkflow Pyrazole Pyrazole Alkylation N-Alkylation Pyrazole->Alkylation IsopropylBromide Isopropyl Bromide IsopropylBromide->Alkylation NaH_DMF NaH, DMF NaH_DMF->Alkylation IsopropylPyrazole 1-Isopropyl-1H-pyrazole Alkylation->IsopropylPyrazole Formylation Vilsmeier-Haack Formylation IsopropylPyrazole->Formylation VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) VilsmeierReagent->Formylation FinalProduct This compound Formylation->FinalProduct

Caption: Synthetic workflow for this compound.

The general reactivity of the aldehyde group can be represented in the following diagram, showcasing its versatility in further synthetic transformations.

AldehydeReactivity Aldehyde This compound Oxidation Oxidation [O] Aldehyde->Oxidation Reduction Reduction [H] Aldehyde->Reduction ReductiveAmination Reductive Amination RNH2, [H] Aldehyde->ReductiveAmination Condensation Condensation Nu-H Aldehyde->Condensation CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Alcohol Alcohol Derivative Reduction->Alcohol Amine Amine Derivative ReductiveAmination->Amine ImineEtc Imine/Oxime/Hydrazone Derivative Condensation->ImineEtc

Caption: Reactivity of the aldehyde group in this compound.

Conclusion

References

Spectroscopic and Structural Elucidation of 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-5-carbaldehyde, with the Chemical Abstracts Service (CAS) registry number 100305-93-9 and a molecular formula of C₇H₁₀N₂O, is a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted pyrazole, it holds potential as a versatile building block for the development of novel pharmaceutical agents and other specialized chemicals. The precise characterization of its chemical structure is paramount for its application in drug design and development, necessitating a thorough spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous pyrazole-carbaldehyde derivatives.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.8 - 10.0Singlet-
Pyrazole-H47.6 - 7.8Doublet~2.0 - 3.0
Pyrazole-H36.5 - 6.7Doublet~2.0 - 3.0
Isopropyl-CH4.8 - 5.2Septet~6.5 - 7.0
Isopropyl-CH₃1.4 - 1.6Doublet~6.5 - 7.0
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)185 - 190
C5 (Pyrazole)140 - 145
C3 (Pyrazole)138 - 142
C4 (Pyrazole)110 - 115
CH (Isopropyl)50 - 55
CH₃ (Isopropyl)21 - 24
Table 3: Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Aldehyde)1670 - 1690Strong
C=N Stretch (Pyrazole Ring)1580 - 1620Medium
C=C Stretch (Pyrazole Ring)1450 - 1550Medium
C-H Stretch (Aromatic/Heteroaromatic)3050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M]⁺138Molecular Ion
[M-CH₃]⁺123Loss of a methyl group from the isopropyl moiety
[M-C₃H₇]⁺95Loss of the isopropyl group
[M-CHO]⁺109Loss of the formyl group

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound, such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 1-Isopropyl-1H- pyrazole-5-carbaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Reactivity of the Alde-hyde Group in 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Isopropyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic compound featuring a highly reactive aldehyde functional group. This guide provides an in-depth analysis of the aldehyde's reactivity, which serves as a crucial synthetic handle for molecular elaboration. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C5-aldehyde group opens extensive avenues for the development of novel therapeutic agents and other bioactive molecules. This document details key chemical transformations, presents quantitative data from the literature, outlines experimental protocols, and provides visual diagrams of reaction pathways and workflows.

Introduction to Pyrazole Carbaldehydes

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a core structure found in numerous pharmaceuticals and agrochemicals.[1] The presence of a carbaldehyde group on this ring system significantly enhances its utility as a synthetic building block.[2] Specifically, the aldehyde at the C5 position of the 1-isopropyl-1H-pyrazole ring is an electrophilic center, readily participating in a wide array of chemical reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, making it an invaluable intermediate in organic synthesis and drug discovery.[1]

Core Reactivity Profile of the Aldehyde Group

The aldehyde functional group in this compound exhibits a range of typical and specialized reactions, making it a versatile tool for chemical synthesis.

Nucleophilic Addition

The polarized carbon-oxygen double bond of the aldehyde is highly susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral alkoxide intermediate, which is typically protonated to yield an alcohol.[3][4] This pathway is central to reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols or with reducing agents like sodium borohydride to produce the primary alcohol, (1-isopropyl-1H-pyrazol-5-yl)methanol.

Condensation Reactions

The aldehyde group readily undergoes condensation with various nucleophiles, typically involving the loss of a water molecule.

  • With Amines: Reaction with primary amines yields imines (Schiff bases), while secondary amines can lead to enamines. This is a cornerstone of reductive amination protocols.[2]

  • With Active Methylene Compounds (Knoevenagel Condensation): In the presence of a mild base, the aldehyde reacts with compounds containing active methylene groups (e.g., malononitrile, ethyl acetoacetate) to form α,β-unsaturated products.[5][6] This is a key step in multicomponent reactions for synthesizing fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[7][8]

Oxidation

Under appropriate conditions, the aldehyde can be oxidized to the corresponding carboxylic acid, 1-isopropyl-1H-pyrazole-5-carboxylic acid.[2] This transformation provides another critical functional group for further derivatization, such as amide bond formation.

Reductive Amination

A powerful method for forming C-N bonds, reductive amination involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[9] This technique is widely used in pharmaceutical development to introduce diverse amine functionalities. The aldehyde group can serve as a precursor for chiral amine catalysts via this method.[2]

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[10][11] This reaction is highly valuable for carbon-carbon bond formation and can be used to introduce a variety of substituted vinyl groups at the C5 position of the pyrazole ring.

Multicomponent Reactions (MCRs)

Pyrazole aldehydes are excellent substrates for MCRs, which enable the rapid assembly of complex molecules in a single step. A prominent example is the four-component reaction with hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and malononitrile to synthesize densely functionalized pyrano[2,3-c]pyrazole derivatives.[7][12][13] These reactions are highly efficient and contribute to building molecular diversity.[14]

Synthesis of the Core Moiety

The title compound and its analogs are commonly synthesized via the Vilsmeier-Haack reaction.[2] This formylation method introduces an aldehyde group onto an electron-rich heterocycle. For pyrazoles, the reaction typically involves treating the N-substituted pyrazole with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[15][16] The regioselectivity of formylation can be influenced by the substituents on the pyrazole ring.

Quantitative Data Summary

While specific quantitative data for this compound is sparse, data from closely related pyrazole syntheses and reactions provide valuable insights. The following table summarizes representative yields for key transformations involving pyrazole aldehydes.

Reaction TypeSubstrate(s)ConditionsProductYield (%)Reference(s)
Vilsmeier-Haack Formylation 5-Chloro-1,3-dialkylpyrazole1:6:4 ratio of pyrazole:DMF:POCl₃, 120°C, 2h5-Chloro-1,3-dialkylpyrazole-4-carbaldehyde75%[17]
Multicomponent Reaction Aromatic Aldehyde, Hydrazine, Ethyl Acetoacetate, MalononitrileSnCl₂ catalyst, Microwave irradiation, 25 minPyrano[2,3-c]pyrazole derivative88%[7][18]
Multicomponent Reaction Aromatic Aldehyde, Hydrazine, Ethyl Acetoacetate, MalononitrileNa₂CaP₂O₇ catalystPyrano[2,3-c]pyrazole derivative93-95%[12]
Three-Component Reaction Pyrazole-4-carbaldehyde, Ethyl Acetoacetate, Hydrazine HydrateSodium acetate, Refluxing ethanol, 1h4-[(Pyrazol-4-yl)methylidene]-pyrazol-3-one82-92%[14]

Experimental Protocols

The following are generalized protocols for key reactions involving pyrazole aldehydes. Researchers must optimize these for specific substrates and scales.

Protocol 5.1: General Procedure for Reductive Amination
  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 eq). Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion. Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 5.2: General Procedure for Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, triethylamine, 0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-12 hours. A Dean-Stark apparatus can be used if refluxing in toluene to remove the water formed.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or flash column chromatography to yield the α,β-unsaturated product.

Protocol 5.3: General Procedure for Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flask cooled to 0°C, add anhydrous N,N-dimethylformamide (DMF, 5-10 eq) under an inert atmosphere (N₂ or Ar). Slowly add phosphorus oxychloride (POCl₃, 2-4 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve the N-isopropylpyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-120°C for 2-6 hours. Monitor the reaction by TLC.

  • Hydrolysis & Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude aldehyde by column chromatography or recrystallization.[17][19]

Mandatory Visualizations

The following diagrams illustrate the core reactivity and experimental workflows associated with this compound.

G A This compound R1 1. R-MgBr 2. H₃O⁺ A->R1 R2 R-NH₂ A->R2 R3 [O] A->R3 R4 Ph₃P=CHR A->R4 R5 1. R₂NH 2. [H] A->R5 R6 CH₂(CN)₂ Base A->R6 B Secondary Alcohol (Nucleophilic Addition) C Imine (Condensation) D Carboxylic Acid (Oxidation) E Alkene (Wittig Reaction) F Amine (Reductive Amination) G α,β-Unsaturated Product (Knoevenagel) R1->B R2->C R3->D R4->E R5->F R6->G

Caption: Core reactivity pathways of the pyrazole-5-carbaldehyde group.

G start Start Materials step1 Dissolve Aldehyde & Amine in Solvent (e.g., MeOH) start->step1 step2 Stir at RT (Imine Formation) step1->step2 step3 Monitor by TLC/LC-MS step2->step3 step4 Cool to 0°C, Add Reducing Agent (e.g., NaBH₄) step3->step4 Aldehyde Consumed step5 Stir at RT (Reduction) step4->step5 step6 Quench Reaction (e.g., H₂O) step5->step6 step7 Aqueous Workup & Extraction step6->step7 step8 Dry, Concentrate & Purify (Column Chromatography) step7->step8 end_node Final Amine Product step8->end_node

Caption: Experimental workflow for a typical reductive amination reaction.

G reagents POCl₃ + DMF step1 Form Vilsmeier Reagent (Iminium Salt) at 0°C reagents->step1 step2 Electrophilic Attack on Pyrazole Ring step1->step2 substrate N-Isopropylpyrazole substrate->step2 intermediate Tetrahedral Intermediate step2->intermediate step3 Heat (70-120°C) intermediate->step3 step4 Hydrolysis (Ice/H₂O) & Neutralization step3->step4 product This compound step4->product

Caption: Logical pathway for the Vilsmeier-Haack formylation of pyrazole.

References

Potential Biological Activity of 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This technical guide focuses on the potential biological activities of a specific derivative, 1-Isopropyl-1H-pyrazole-5-carbaldehyde . While direct experimental data for this compound is limited in publicly available literature, this document will provide an in-depth analysis based on the well-established biological profiles of structurally similar pyrazole-5-carbaldehyde derivatives. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the creation of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones, which have shown significant biological potential.

Synthesis of this compound

The synthesis of pyrazole-5-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction . This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)). The general workflow for the synthesis of this compound would likely involve the reaction of an appropriate isopropylhydrazine with a suitable three-carbon carbonyl compound to form the pyrazole ring, followed by formylation at the 5-position.

G cluster_synthesis Synthesis Workflow reagents Isopropylhydrazine + 3-carbon carbonyl precursor pyrazole_core 1-Isopropyl-1H-pyrazole reagents->pyrazole_core Cyclization vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) pyrazole_core->vilsmeier Formylation product 1-Isopropyl-1H-pyrazole- 5-carbaldehyde vilsmeier->product

A representative synthetic workflow for this compound.

Potential Biological Activities

Based on extensive research into pyrazole-5-carbaldehyde derivatives, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential activities, supported by data from structurally related compounds.

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents, often acting through the inhibition of various protein kinases, disruption of the cell cycle, and induction of apoptosis. The aldehyde functional group can be readily converted into various pharmacophores that enhance cytotoxic activity.

Quantitative Data for Structurally Similar Pyrazole-5-carbaldehyde Derivatives:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Thiazolyl pyrazole carbaldehyde hybridsHeLa, MCF-7, A5499.05 ± 0.04, 7.12 ± 0.04, 6.34 ± 0.06[1]
1,3,5-Triazine-based pyrazole hybridsVariousTargeting EGFR Tyrosine Kinase[1]
Tetrahydrothiochromeno[4,3-c]pyrazole derivativesMGC-80315.43 - 20.54[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Certain pyrazole derivatives, most notably Celecoxib, are potent and selective COX-2 inhibitors, which are effective anti-inflammatory agents. The anti-inflammatory potential of novel pyrazole compounds is often evaluated through their ability to inhibit key inflammatory enzymes and mediators.

Quantitative Data for Structurally Similar Pyrazole Derivatives:

Compound/Derivative ClassAssayInhibition (%) / IC50Reference
Pyrazole derivatives with varying amine moietiesCarrageenan-induced paw edema21.43% - 30.95% inhibition[1][2]
1,3,4,5-tetrasubstituted pyrazole derivativesIn vitro anti-inflammatory93.80% inhibition (at 1 mM)[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX-2 enzyme and a reaction buffer. Include a vehicle control and a positive control (e.g., Celecoxib). Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction. The product of the reaction, prostaglandin E₂ (PGE₂), is then quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Quantitative Data for Structurally Similar Pyrazole Derivatives:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-thiazole hybrids with hydrazone moietyS. aureus, K. planticola1.9 - 3.9[3]
Tethered thiazolo-pyrazole derivativesMRSAas low as 4[3]
Pyrazole-derived oxazolidinonesMRSA0.25 - 2.0[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial/Fungal Culture Preparation: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_workflow Biological Screening Workflow compound 1-Isopropyl-1H-pyrazole- 5-carbaldehyde primary_screening Primary Screening (e.g., Single High Concentration) compound->primary_screening anticancer Anticancer Assays primary_screening->anticancer anti_inflammatory Anti-inflammatory Assays primary_screening->anti_inflammatory antimicrobial Antimicrobial Assays primary_screening->antimicrobial dose_response Dose-Response Studies anticancer->dose_response anti_inflammatory->dose_response mic MIC Determination antimicrobial->mic ic50 IC50 Determination dose_response->ic50 mechanism Mechanism of Action Studies ic50->mechanism mic->mechanism

A generalized experimental workflow for biological screening.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be elucidated, insights can be drawn from the mechanisms of action of other pyrazole derivatives.

  • Inhibition of Protein Kinases: Many pyrazole-containing compounds are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to the anticancer effects observed with many pyrazole derivatives.

  • Induction of Apoptosis: Pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and the subsequent execution of the apoptotic program.

  • Cell Cycle Arrest: Some pyrazole compounds can cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from progressing through the cell division cycle.

  • Inhibition of COX and LOX Pathways: In the context of inflammation, pyrazole derivatives can inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

G cluster_pathway Potential Anticancer Signaling Pathway compound 1-Isopropyl-1H-pyrazole- 5-carbaldehyde kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibition apoptosis Apoptosis Induction compound->apoptosis proliferation Cell Proliferation kinase->proliferation survival Cell Survival kinase->survival

A hypothetical signaling pathway potentially modulated by the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound is anticipated to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The presence of the carbaldehyde group provides a key advantage for synthetic modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In vitro screening against a panel of cancer cell lines, inflammatory targets, and microbial strains will be crucial to ascertain its specific activities and potency. Subsequent mechanistic studies will be necessary to elucidate the precise signaling pathways and molecular targets responsible for its biological effects. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising pyrazole derivative.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, supplier information, a plausible synthetic protocol, and insights into its potential biological relevance.

Chemical Identity
  • Chemical Name: this compound

  • CAS Number: 100305-93-9

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

Supplier Information

A critical aspect of sourcing chemical compounds for research and development is the availability and purity from various suppliers. The following table summarizes publicly available data for this compound from a selection of chemical suppliers. Prices and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-AldrichAMBH2D6F2B21Not specifiedNot specifiedInquire
BLD PharmBD139595≥95%1g, 5g, 25gInquire
Ambeed, Inc.A2D6F2B2>95%1g, 5g, 10g, 25g$50, $150, $250, $500
Chem-Impex International, Inc.313735≥95% (HPLC)1g, 5g, 10gInquire
AOBChemAOB39595Not specifiedNot specifiedInquire
Accela ChemBio Inc.AC-9095Not specifiedNot specifiedInquire
Apollo Scientific LtdPC50001Not specifiedNot specifiedInquire
AstaTech, Inc.68B595Not specifiedNot specifiedInquire

Note: The listed purity levels, quantities, and prices are based on available information and may vary. It is recommended to contact the suppliers directly for the most current data.

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a potential method for the formylation of 1-isopropyl-1H-pyrazole to yield the target compound.

Materials:

  • 1-isopropyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the solution of 1-isopropyl-1H-pyrazole to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine all the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Biological Relevance

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Their mechanism of action often involves the modulation of key cellular signaling pathways.

While the specific signaling pathway for this compound has not been explicitly detailed in the available literature, pyrazole-containing compounds have been shown to influence pathways such as the ERK/MAPK and PTEN/Akt/NF-κB signaling cascades .[4][5] These pathways are crucial in regulating cell proliferation, survival, and inflammation.

The following diagram illustrates a generalized representation of the PTEN/Akt/NF-κB signaling pathway, which is a common target for pyrazole derivatives in the context of cancer therapy.

PTEN_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates IkB IκB Akt->IkB Phosphorylates (leading to degradation) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits pathway) NFkB NF-κB IkB->NFkB Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) Transcription Gene Transcription (Proliferation, Survival, Inflammation) NFkB->Transcription Translocates and Activates Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->Akt Inhibits

Caption: Generalized PTEN/Akt/NF-κB signaling pathway, a potential target for pyrazole derivatives.

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: 1-isopropyl-1H-pyrazole, POCl₃, DMF Vilsmeier_Prep Vilsmeier Reagent Preparation Start->Vilsmeier_Prep Formylation Formylation Reaction Vilsmeier_Prep->Formylation Quench Reaction Quenching (NaHCO₃) Formylation->Quench Extraction Liquid-Liquid Extraction (DCM) Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product Pure 1-Isopropyl-1H-pyrazole- 5-carbaldehyde Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

References

stability and storage conditions for 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical compounds is paramount to ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on general principles for similar chemical structures and regulatory guidelines.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

PropertyValue
CAS Number 100305-93-9
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol

Recommended Storage and Handling

To maintain the chemical integrity of this compound, adherence to the following storage and handling protocols is recommended. These are derived from safety data sheets (SDS) of structurally related pyrazole-carbaldehydes.

Storage Conditions:

  • Temperature: It is advisable to store the compound in a cool, dry place.[1][2] For long-term stability, refrigeration at temperatures between 0-8°C or ≤4°C is often recommended for similar pyrazole derivatives.[3]

  • Atmosphere: To prevent oxidative degradation, the compound should be stored in a tightly sealed container.[1][4] For enhanced stability, particularly for long-term storage, maintaining an inert atmosphere (e.g., with nitrogen or argon) is a good practice.[3]

  • Light Exposure: The compound should be protected from light to prevent photolytic degradation.[5]

  • Moisture: Store in a dry environment to avoid potential hydrolysis.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[1][4]

Handling Procedures:

  • Operations should be conducted in a well-ventilated area.[2]

  • Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact.[2]

  • Avoid the generation of dust and aerosols.[2]

Potential Degradation Pathways

The chemical structure of this compound, featuring both a pyrazole ring and an aldehyde functional group, suggests several potential degradation pathways:

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (1-isopropyl-1H-pyrazole-5-carboxylic acid). This process can be accelerated by exposure to air, light, and trace metal impurities.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce decomposition.

  • Thermal Degradation: Elevated temperatures can increase the rate of various degradation reactions.

  • Hydrolysis: Extreme pH conditions (strong acidic or basic environments) may lead to the degradation of the molecule.

Proposed Experimental Protocol for Stability and Forced Degradation Studies

To thoroughly characterize the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify likely degradation products and establish a stability-indicating analytical method. The following is a generalized protocol based on ICH guidelines.[6][7]

1. Development of a Stability-Indicating Analytical Method: A validated high-performance liquid chromatography (HPLC) method is typically employed.

  • Column: A C18 reversed-phase column is a common choice.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[9]

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

2. Preparation of Samples: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[10]

3. Application of Stress Conditions:

  • Acid Hydrolysis: The sample solution is treated with an acid (e.g., 0.1 N HCl) and may be heated (e.g., at 60°C) for a defined period.[10][11]

  • Base Hydrolysis: The sample solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.[10][11]

  • Oxidation: The sample solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[11]

  • Thermal Stress: The solid compound is exposed to elevated temperatures (e.g., 60°C) for an extended period.[11]

  • Photostability: The solid compound is exposed to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.[10]

4. Analysis of Stressed Samples: Following exposure to the stress conditions, the samples are analyzed using the validated stability-indicating method. The extent of degradation is quantified, and any significant degradation products are identified and characterized.

Data Presentation: Hypothetical Forced Degradation Results

As specific experimental data for this compound is not publicly available, the following table provides a hypothetical summary of potential outcomes from a forced degradation study, based on the known chemistry of aldehydes. The aim of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants.[7][10]

Stress ConditionTypical Reagent/ConditionHypothetical Degradation (%)Potential Major Degradation Product(s)
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5 - 15%Minor degradation products
Base Hydrolysis 0.1 N NaOH, RT, 24h10 - 20%Products of Cannizzaro-type reactions, other base-catalyzed products
Oxidation 3% H₂O₂, RT, 24h15 - 25%1-Isopropyl-1H-pyrazole-5-carboxylic acid
Thermal Degradation 60°C, 7 days (solid state)5 - 10%Primarily oxidative and other minor degradants
Photodegradation ICH Q1B conditions (solid state)10 - 20%A mixture of photolytic decomposition products

Visualization of Factors Affecting Stability

The interplay of various environmental factors can influence the stability of this compound. The following diagram illustrates these relationships.

logical_relationships cluster_compound Compound State cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Compound This compound Degradation Degradation Products Compound->Degradation leads to Temperature Temperature Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation Moisture Moisture Moisture->Degradation

Caption: Key factors influencing the degradation of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Isopropyl-1H-pyrazole-5-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its experimental determination. It includes a summary of expected solubility based on related compounds, detailed experimental protocols for solubility measurement, and a workflow for this determination.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of the isopropyl group on the pyrazole ring and the carbaldehyde functional group significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for applications in drug design, reaction chemistry, and formulation development.

Expected Solubility Profile

Generally, pyrazole derivatives exhibit a range of solubilities depending on their substitution patterns. It is anticipated that this compound will be soluble in a range of common organic solvents. However, for precise quantitative analysis, experimental determination is necessary.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)
AcetoneC₃H₆O5.125Data not available
AcetonitrileC₂H₃N5.825Data not available
DichloromethaneCH₂Cl₂3.125Data not available
Dimethylformamide (DMF)C₃H₇NO6.425Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225Data not available
EthanolC₂H₅OH4.325Data not available
Ethyl AcetateC₄H₈O₂4.425Data not available
HexaneC₆H₁₄0.125Data not available
MethanolCH₃OH5.125Data not available
Tetrahydrofuran (THF)C₄H₈O4.025Data not available
TolueneC₇H₈2.425Data not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method. This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

4.1. Materials

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated solution.

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain Compound and Solvents prepare Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prepare equilibrate Equilibrate Samples (e.g., 24-48h at constant T) prepare->equilibrate sediment Sedimentation of Excess Solid (e.g., 24h at constant T) equilibrate->sediment filter Filter Supernatant to Remove Undissolved Solid sediment->filter analyze Analyze Filtered Supernatant and Standards (e.g., HPLC, UV-Vis) filter->analyze prepare_standards Prepare Standard Solutions of Known Concentrations prepare_standards->analyze calculate Calculate Solubility from Concentration analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound is currently unavailable, this guide provides the necessary framework for its determination. Based on the general properties of pyrazole derivatives, it is expected to be soluble in many common organic solvents. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to obtain the precise solubility data required for their work in drug development and chemical synthesis.

An In-depth Technical Guide to the Synthesis and Use of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and applications of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details synthetic methodologies, presents key quantitative data, and illustrates experimental workflows, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction

This compound is a substituted pyrazole derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. The presence of the isopropyl group at the N1 position and the carbaldehyde at the C5 position of the pyrazole ring provides specific steric and electronic properties that are leveraged in the design of targeted therapies, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, primarily involving the construction of the pyrazole ring followed by formylation. The most common and effective method for introducing the aldehyde group onto the pyrazole core is the Vilsmeier-Haack reaction.

Synthetic Pathway Overview

A logical workflow for the synthesis of this compound is outlined below. The process begins with the formation of the pyrazole ring from a suitable precursor, followed by the crucial formylation step.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., Isopropylhydrazine) Step1 Pyrazole Ring Formation Start->Step1 Cyclization Intermediate 1-Isopropyl-1H-pyrazole Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Product This compound Step2->Product POCl3, DMF

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

1. Synthesis of 1-Isopropyl-1H-pyrazole

A common route to N-substituted pyrazoles involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For 1-isopropyl-1H-pyrazole, isopropylhydrazine is a key starting material.

Protocol:

  • To a solution of isopropylhydrazine in a suitable solvent (e.g., ethanol), an appropriate 1,3-dielectrophile is added.

  • The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1-isopropyl-1H-pyrazole.

2. Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

Protocol:

  • The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C with stirring.

  • 1-Isopropyl-1H-pyrazole is then added to the pre-formed Vilsmeier reagent at low temperature.

  • The reaction mixture is subsequently heated, typically in the range of 60-120 °C, for several hours to ensure complete formylation.[1]

  • After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or potassium carbonate.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Synthesis
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Pyrazole Ring FormationIsopropylhydrazine, 1,3-dicarbonyl compound-EthanolReflux2-670-90
Vilsmeier-Haack Formylation1-Isopropyl-1H-pyrazolePOCl₃, DMFDMF60-1202-6Good

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Characterization Data

¹H NMR Spectroscopy:

  • A singlet for the aldehydic proton is expected in the range of δ 9.5-10.1 ppm.

  • A singlet for the C4-H of the pyrazole ring would appear around δ 8.3-9.0 ppm.

  • The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR Spectroscopy:

  • The carbonyl carbon of the aldehyde is expected to appear at a high chemical shift, typically in the range of δ 185-195 ppm.

  • Signals corresponding to the carbons of the pyrazole ring and the isopropyl group would also be present in their characteristic regions.

Use of this compound in Drug Discovery

This compound is a valuable precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors. The aldehyde functionality allows for a variety of chemical transformations to build more complex molecular architectures.

Application in the Synthesis of Kinase Inhibitors

The aldehyde group can be readily converted into other functional groups, such as amines via reductive amination, which is a key step in the synthesis of many kinase inhibitors. These inhibitors often feature a heterocyclic core that interacts with the hinge region of the kinase active site.

cluster_drug_discovery Application in Kinase Inhibitor Synthesis Start This compound Step1 Reductive Amination Start->Step1 Amine, Reducing Agent Intermediate Pyrazolylmethanamine Derivative Step1->Intermediate Step2 Coupling with Heterocycle Intermediate->Step2 Product Kinase Inhibitor Step2->Product

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Key Experimental Protocol: Reductive Amination

Protocol:

  • This compound is dissolved in a suitable solvent, such as methanol or dichloromethane.

  • A primary or secondary amine is added to the solution, often in the presence of a mild acid catalyst to facilitate imine formation.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield the desired pyrazolylmethanamine derivative.

Examples of Bioactive Molecules and Quantitative Data

While specific examples detailing the conversion of this compound to a final drug candidate with its biological data were not found in the provided search results, the literature on pyrazole-based kinase inhibitors is extensive. For instance, various substituted pyrazoles have been incorporated into inhibitors of kinases such as JNK3, Aurora kinases, and BCR-ABL, with reported IC₅₀ values often in the nanomolar to low micromolar range.[2][3] The general principle involves using the pyrazole core as a scaffold to present other functional groups that interact with the target protein.

For example, in the development of JNK3 inhibitors, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have shown competitive activities with IC₅₀ values in the sub-micromolar range.[3] Although not directly synthesized from the title compound, this illustrates the potential of the pyrazole scaffold in kinase inhibitor design.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, primarily through the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole, is a well-established process. The aldehyde functionality provides a convenient handle for further chemical modifications, making it a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors for various therapeutic areas. This guide provides researchers with a foundational understanding of the synthesis and potential applications of this important heterocyclic compound, facilitating its use in the discovery and development of new and effective drugs.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole to synthesize 1-isopropyl-1H-pyrazole-4-carbaldehyde. This reaction is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, leveraging the pyrazole scaffold.[1][2] The Vilsmeier-Haack reaction offers an efficient and mild method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[3]

Introduction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[4][5] For pyrazole derivatives, this electrophilic substitution predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible site.[6] The resulting pyrazole-4-carbaldehydes are versatile intermediates in organic synthesis, serving as key building blocks for the elaboration of more complex molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and neurological applications.[1][2]

Reaction and Mechanism

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich 1-isopropyl-1H-pyrazole then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt during aqueous workup yields the final product, 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Data Presentation

While a specific yield for the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole is not extensively reported in the literature, the following table summarizes the reaction conditions and yields for the formylation of structurally similar pyrazoles, providing a comparative reference.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF, POCl₃120255[7]
1,3-Dipropyl-5-chloro-1H-pyrazoleDMF, POCl₃120165[7]
4-Benzyloxy-1-phenyl-1H-pyrazoleDMF, POCl₃701260[1]
Hydrazone derivativesDMF, POCl₃704Not specified[8]

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole, adapted from established methods for similar substrates.[1][7]

4.1. Materials and Reagents

  • 1-isopropyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

4.2. Procedure

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (3.0 equivalents).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-isopropyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

Visualizations

5.1. Reaction Scheme

G Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole cluster_reactants Reactants cluster_product Product R1 1-isopropyl-1H-pyrazole P1 1-isopropyl-1H-pyrazole-4-carbaldehyde R1->P1 Vilsmeier-Haack Reaction R2 DMF + POCl3 R2->P1

Caption: Overall reaction scheme.

5.2. Experimental Workflow

G Experimental Workflow A 1. Reagent Preparation (Vilsmeier Reagent) B 2. Substrate Addition (1-isopropyl-1H-pyrazole) A->B C 3. Reaction (Heating) B->C D 4. Quenching (Ice Water) C->D E 5. Neutralization (NaHCO3) D->E F 6. Extraction (DCM) E->F G 7. Purification (Chromatography/Distillation) F->G H Final Product G->H

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The introduction of an isopropyl group at the N1 position and a carbaldehyde at the C5 position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance reaction efficiency and reproducibility. This document provides a detailed protocol for the microwave-assisted synthesis of this compound via a two-step process: N-isopropylation of pyrazole followed by a Vilsmeier-Haack formylation.

Overall Synthetic Workflow

The synthesis of this compound is achieved in two main steps, as illustrated in the workflow diagram below. The first step involves the alkylation of pyrazole with an isopropyl halide to yield the N-isopropylated precursor. The second step is the formylation of this precursor using the Vilsmeier-Haack reaction under microwave irradiation.

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Microwave-Assisted Vilsmeier-Haack Formylation Pyrazole Pyrazole Reaction1 Alkylation Pyrazole->Reaction1 IsopropylHalide Isopropyl Halide IsopropylHalide->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Precursor 1-Isopropyl-1H-pyrazole Reaction1->Precursor VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) Formylation Formylation VilsmeierReagent->Formylation Microwave Microwave Irradiation Workup Aqueous Work-up (e.g., NaHCO3) Microwave->Workup Product This compound Workup->Product Precursor_ref 1-Isopropyl-1H-pyrazole Precursor_ref->Formylation Precursor_ref->Formylation Formylation->Microwave

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 1-Isopropyl-1H-pyrazole (Precursor)

This protocol outlines the N-alkylation of pyrazole to form the precursor for the subsequent formylation step.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Pyrazole98%Sigma-Aldrich
2-Bromopropane99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, 99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Diethyl etherACS GradeVWR
Saturated aq. NaCl (Brine)In-house preparationN/A
Anhydrous Magnesium Sulfate (MgSO₄)99.5%Acros Organics

Instrumentation:

InstrumentModel
Magnetic Stirrer with HotplateIKA C-MAG HS 7
Rotary EvaporatorHeidolph Hei-VAP

Procedure:

  • To a stirred solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-isopropyl-1H-pyrazole as a colorless oil.

Microwave-Assisted Synthesis of this compound

This protocol describes the formylation of 1-isopropyl-1H-pyrazole using the Vilsmeier-Haack reaction under microwave irradiation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Isopropyl-1H-pyrazoleAs synthesized in 3.1N/A
Phosphorus oxychloride (POCl₃)99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, 99.8%Fisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)In-house preparationN/A
Saturated aq. NaCl (Brine)In-house preparationN/A
Anhydrous Sodium Sulfate (Na₂SO₄)99%Acros Organics

Instrumentation:

InstrumentModel
Microwave SynthesizerCEM Discover SP
Magnetic StirrerStandard laboratory stirrer
Rotary EvaporatorHeidolph Hei-VAP

Procedure:

  • In a dry microwave reaction vessel equipped with a magnetic stir bar, add anhydrous DMF (3.0 eq).

  • Cool the DMF to 0 °C in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring.

  • Allow the mixture to stir at 0 °C for 15 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.

  • Seal the reaction vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 80-100 °C for 10-20 minutes. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Formylation 1-Isopropyl-1H-pyrazole 1-Isopropyl-1H-pyrazole Reaction Microwave 80-100 °C, 10-20 min 1-Isopropyl-1H-pyrazole->Reaction + POCl3, DMF Iminium Salt Intermediate Iminium Salt Intermediate Reaction->Iminium Salt Intermediate Product This compound Iminium Salt Intermediate->Product H2O Work-up

Caption: Reaction scheme for the microwave-assisted Vilsmeier-Haack formylation.

Data Presentation

Reaction Parameters

The following table summarizes the typical reaction parameters for the microwave-assisted synthesis of this compound.

ParameterValue
Microwave Power100-300 W (with temperature control)
Temperature80-100 °C
Reaction Time10-20 minutes
Molar Ratio (Pyrazole:POCl₃:DMF)1 : 1.5 : 3
SolventDMF
Typical Yield75-90% (after purification)
Characterization Data (Predicted)

This compound

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
AppearancePale yellow oil or low melting solid
CAS Number100305-93-9

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~9.8s-
H-3 (pyrazole ring)~7.6d~2.0
H-4 (pyrazole ring)~6.5d~2.0
CH (isopropyl)~4.8sept~6.8
CH₃ (isopropyl)~1.5d~6.8

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C=O (aldehyde)~185.0
C-5 (pyrazole ring)~142.0
C-3 (pyrazole ring)~140.0
C-4 (pyrazole ring)~112.0
CH (isopropyl)~52.0
CH₃ (isopropyl)~22.0

IR Spectroscopy (ATR) - Predicted Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O stretch (aldehyde)~1680
C-H stretch (aldehyde)~2820, ~2720
C=N stretch (pyrazole ring)~1550
C-H stretch (alkyl)~2970

Mass Spectrometry (EI) - Predicted m/z values:

Fragmentm/z
[M]⁺138
[M-CH₃]⁺123
[M-C₃H₇]⁺95

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • DMF is a potential reproductive toxin and should be handled with appropriate caution.

  • Microwave synthesis should be performed using a dedicated microwave reactor with appropriate safety features. Never use a domestic microwave oven for chemical reactions.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This application note offers a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry, enabling the streamlined production of this valuable building block for the development of novel chemical entities. The provided predicted characterization data serves as a useful reference for the identification and quality control of the synthesized compound.

Application Notes and Protocols for the Use of 1-Isopropyl-1H-pyrazole-5-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Isopropyl-1H-pyrazole-5-carbaldehyde as a key intermediate in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] The aldehyde functionality at the 5-position of the pyrazole ring serves as a versatile synthetic handle for the introduction of various substituents to explore the chemical space and optimize inhibitor potency and selectivity. This document outlines a representative synthetic strategy, a detailed experimental protocol, and contextual biological data for pyrazole-based kinase inhibitors.

Overview of Synthetic Strategy

A common and effective method for elaborating the this compound scaffold into a kinase inhibitor is through reductive amination. This two-step, one-pot reaction involves the initial formation of an imine via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine. This approach is widely used in medicinal chemistry due to its broad substrate scope and generally mild reaction conditions.

The choice of the amine component is critical for targeting specific kinases. Often, amines incorporated into kinase inhibitor scaffolds are heterocyclic moieties that can occupy hydrophobic pockets or form additional interactions within the kinase active site, thereby enhancing binding affinity and selectivity.

Experimental Protocols

General Protocol for the Synthesis of a Pyrazole-based Kinase Inhibitor via Reductive Amination

This protocol describes a general method for the synthesis of a potential kinase inhibitor starting from this compound and a representative amine, such as a substituted aminopyrimidine or other suitable heterocyclic amine.

Materials:

  • This compound

  • Substituted amine (e.g., 2-amino-4-methylpyrimidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired amine (1.0-1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure pyrazole-based kinase inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data of Representative Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several reported pyrazole-based kinase inhibitors against their primary targets. This data illustrates the potential potency and selectivity that can be achieved with the pyrazole scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Reference Compound
1b Haspin57N/A-
1c Haspin66N/A-
2c Haspin62N/A-
Compound 1 Akt1617760 (HCT116)GSK2141795 (18 nM)
Compound 2 Akt11.3950 (HCT116)Uprosertib
Compound 22 CDK2/CycA4247 (A549)AT7519
8a JNK3227N/A-
43d CDK16N/A33-

N/A: Not Available

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target for pyrazole-based inhibitors. Kinases such as JNK and p38 are key components of this pathway and are implicated in cellular responses to stress, inflammation, and apoptosis.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk mapk MAPK (e.g., JNK, p38) mapkk->mapk transcription_factors Transcription Factors (e.g., c-Jun, ATF2) mapk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response inhibitor Pyrazole-based Kinase Inhibitor inhibitor->mapk

MAPK Signaling Pathway Inhibition
Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of a kinase inhibitor using this compound.

Experimental_Workflow start Start Materials: This compound Amine imine_formation Step 1: Imine Formation (DCE, Acetic Acid, RT) start->imine_formation reduction Step 2: Reductive Amination (NaBH(OAc)3, RT) imine_formation->reduction workup Step 3: Aqueous Workup (NaHCO3, Extraction) reduction->workup purification Step 4: Purification (Column Chromatography) workup->purification characterization Step 5: Characterization (NMR, MS) purification->characterization final_product Final Product: Pure Kinase Inhibitor characterization->final_product

Synthetic Workflow Diagram

References

Application Notes and Protocols for 1-Isopropyl-1H-pyrazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Isopropyl-1H-pyrazole-5-carbaldehyde as a versatile building block in medicinal chemistry. The document details its potential in the synthesis of kinase inhibitors and anti-inflammatory agents, supported by generalized experimental protocols and comparative data from structurally related compounds.

Introduction

This compound is a heterocyclic aldehyde that serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The presence of the reactive carbaldehyde group at the 5-position, combined with the N-isopropyl substituent which can enhance solubility and modulate binding interactions, makes this compound a key intermediate for creating novel therapeutic agents.[2] Its structural features allow for the facile introduction of various pharmacophoric motifs, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry are centered on its use as a precursor for the synthesis of kinase inhibitors and anti-inflammatory compounds.

Synthesis of Kinase Inhibitors

The pyrazole core is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, forming crucial hydrogen bonds with the protein kinase backbone.[1] The aldehyde functionality of this compound can be readily transformed into various functional groups to build more complex molecules that can occupy the ATP-binding site of kinases.

Illustrative Synthetic Scheme:

A common strategy involves the condensation of the pyrazole-5-carbaldehyde with an active methylene compound, followed by further cyclization or functionalization to generate the final kinase inhibitor scaffold.

G A This compound C Knoevenagel Condensation A->C B Active Methylene Compound (e.g., malononitrile, cyanoacetamide) B->C D Substituted Pyrazole Acrylonitrile C->D Base (e.g., piperidine) F Pyrimidine or Thiazole Ring Formation D->F E Cyclization Reagent (e.g., guanidine, thiourea) E->F G Pyrazole-fused Heterocycle (Kinase Inhibitor Scaffold) F->G H Further Functionalization (e.g., Suzuki Coupling, Amination) G->H I Potent and Selective Kinase Inhibitor H->I

Caption: Synthetic workflow for kinase inhibitors.

Quantitative Data for Analogous Pyrazole-Based Kinase Inhibitors:

While specific data for derivatives of this compound is not extensively published, the following table presents data for structurally related pyrazole-based kinase inhibitors to illustrate the potential potency that can be achieved.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
Analog 1 Haspin57--[3]
Analog 2 CDK2/cyclin A2-MCF-717.12[4]
Analog 3 ERK-PC-321.9[5][6]
Analog 4 RIPK3-MCF-73.90[5][6]
AT9283 Aurora A/B~3HCT116-
Development of Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor. The aldehyde group of this compound can be used to synthesize chalcones and other intermediates that can be cyclized to form various heterocyclic systems with potential anti-inflammatory activity.

Signaling Pathway Targeted by Pyrazole-Based Anti-inflammatory Drugs:

G A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-2 Enzyme C->D E Prostaglandins D->E F Inflammation (Pain, Fever, Swelling) E->F G Pyrazole-Based Inhibitor (e.g., Celecoxib analog) G->D

Caption: Inhibition of the COX-2 pathway.

Quantitative Data for Analogous Pyrazole-Based Anti-inflammatory Compounds:

The following table provides data on the anti-inflammatory activity of related pyrazole derivatives.

Compound IDAssay% InhibitionStandard Drug% InhibitionReference
Analog A Carrageenan-induced paw edema≥84.2Diclofenac86.72[7]
Analog B Carrageenan-induced paw edema-Indomethacin-[7]
Compound 4c DPPH ScavengingPotent--[8]
Compound 4e Nitric Oxide ScavengingPotent--[8]

Experimental Protocols

The following are generalized protocols for the synthesis of key intermediates and final compounds from this compound. Researchers should adapt these methods based on the specific target molecule and substrate reactivity.

Protocol 1: Synthesis of a Pyrazole-Chalcone Intermediate

This protocol describes a Claisen-Schmidt condensation to form a chalcone, a versatile intermediate for the synthesis of various heterocyclic compounds.

Workflow Diagram:

G A Dissolve this compound and substituted acetophenone in ethanol B Add aqueous NaOH solution dropwise at 0-5°C A->B C Stir at room temperature for 12-24 hours B->C D Monitor reaction by TLC C->D E Pour reaction mixture into ice-water D->E Upon completion F Collect precipitate by filtration E->F G Wash with water and cold ethanol F->G H Dry and recrystallize from ethanol G->H I Characterize product (NMR, MS, IR) H->I

Caption: Chalcone synthesis workflow.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water followed by a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-chalcone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of a Pyrazole-Fused Pyrimidine from a Chalcone Intermediate

This protocol outlines the cyclization of a pyrazole-chalcone with guanidine to form a pyrazolo[1,5-a]pyrimidine scaffold, a common core in kinase inhibitors.

Methodology:

  • To a solution of the pyrazole-chalcone (1.0 eq) in a suitable solvent such as 2-methoxyethanol or DMF, add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (typically 120-150 °C) for 8-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified pyrazolo[1,5-a]pyrimidine by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.

Methodology:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.

  • In a 96-well plate, add the kinase enzyme, the appropriate substrate (e.g., a peptide or protein), and ATP in a suitable assay buffer.

  • Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or a radiometric assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds in the field of medicinal chemistry. Its utility in constructing kinase inhibitors and anti-inflammatory agents is well-supported by the established importance of the pyrazole scaffold in these therapeutic areas. The protocols and data presented herein, though generalized from related structures, provide a solid foundation for researchers to explore the potential of this starting material in their drug discovery endeavors. Further derivatization and biological evaluation of compounds synthesized from this compound are warranted to uncover new therapeutic leads.

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-isopropyl-1H-pyrazole-5-carbaldehyde in the synthesis of novel agrochemicals. The versatile pyrazole scaffold is a cornerstone in modern agrochemical discovery, with commercial successes in fungicides, insecticides, and herbicides.[1] this compound serves as a key building block for accessing a diverse range of biologically active molecules.

Application Notes

The strategic functionalization of this compound opens avenues to several classes of agrochemicals. The aldehyde group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Synthesis of Pyrazole Carboxamide Fungicides

A significant application of pyrazole carbaldehydes in agrochemical synthesis is their conversion to pyrazole carboxamides, a class of fungicides that includes highly effective succinate dehydrogenase inhibitors (SDHIs).[1] This transformation is typically a two-step process involving the oxidation of the carbaldehyde to a carboxylic acid, followed by amidation.

The general workflow is as follows:

G start This compound step1 Oxidation (e.g., KMnO4, Jones reagent) start->step1 intermediate 1-Isopropyl-1H-pyrazole-5-carboxylic acid step1->intermediate step2 Activation (e.g., SOCl2, EDCI/HOBt) intermediate->step2 activated_intermediate Acid Chloride or Activated Ester step2->activated_intermediate step3 Amidation (Amine, Base) activated_intermediate->step3 end N-substituted-1-isopropyl-1H- pyrazole-5-carboxamide (e.g., SDHI Fungicides) step3->end

Caption: Synthetic workflow for pyrazole carboxamide fungicides.

The resulting N-aryl or N-alkyl pyrazole carboxamides can be screened for fungicidal activity against a range of plant pathogens. The variation of the amine component in the final step allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Synthesis of Pyrazole-Based Insecticides

The aldehyde functionality of this compound is a direct precursor to various insecticidal scaffolds. Reactions such as condensation with amines or hydroxylamines can yield imines and oximes, respectively, which are known pharmacophores in insecticide discovery.

A general workflow for the synthesis of such insecticides is depicted below:

G cluster_0 Condensation Reactions start This compound path1_step1 Reaction with Amines (R-NH2) start->path1_step1 path2_step1 Reaction with Hydroxylamines (R-ONH2) start->path2_step1 path1_product Pyrazole Imines path1_step1->path1_product path2_product Pyrazole Oximes/ Oxime Ethers path2_step1->path2_product

Caption: Synthesis of pyrazole-based insecticides.

These derivatives can be further elaborated to generate diverse chemical entities for screening against various insect pests. The resulting compounds may act on the nervous system or other vital pathways in insects.

Synthesis of Pyrazole-Based Herbicides

The pyrazole nucleus is also present in several classes of herbicides. The carbaldehyde group can be utilized in condensation reactions, such as the Knoevenagel condensation, to generate α,β-unsaturated systems that can be further modified.[2] These reactions allow for the extension of the carbon skeleton and the introduction of additional functional groups, which are crucial for herbicidal activity.

Experimental Protocols

The following protocols are detailed methodologies for key transformations in the synthesis of agrochemicals from pyrazole carbaldehydes.

Protocol 1: Oxidation of Pyrazole-5-carbaldehyde to Pyrazole-5-carboxylic Acid

This protocol describes the oxidation of a pyrazole-5-carbaldehyde to the corresponding carboxylic acid, a key intermediate for pyrazole carboxamide fungicides.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure: [3]

  • To a mixture of water and acetone (3:2 ratio, 50 mL), add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol).

  • Heat the reaction mixture to 80 °C for 4 hours.

  • After cooling, filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate to pH 2 using HCl.

  • The resulting white precipitate is filtered, washed with water, and dried to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of a Pyrazole Carboxamide from a Pyrazole Carboxylic Acid

This protocol details the synthesis of a pyrazole carboxamide from the corresponding carboxylic acid via an acid chloride intermediate.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted amine

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure: [3]

  • Acid Chloride Formation: To 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol), add thionyl chloride (10 mmol) and reflux for 2 hours. After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride as a yellow liquid. This is used directly in the next step.

  • Amide Formation: To a solution of the crude acid chloride (2.50 mmol) and triethylamine (2.5 mmol) in THF (5 mL), add a substituted amine (2.50 mmol) dropwise in an ice-water bath (0-5 °C).

  • Stir the mixture vigorously at room temperature for 10 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a suitable eluent (e.g., petroleum ether and ethyl acetate) to afford the target pyrazole carboxamide.

Protocol 3: Knoevenagel Condensation of a Pyrazole Aldehyde

This protocol describes the Knoevenagel condensation of a pyrazole aldehyde with an active methylene compound.[4]

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Water

Procedure: [4]

  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (20 mol %) to the reaction mixture.

  • Stir the resulting mixture at reflux temperature for 3-20 minutes, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitate, wash with water, and dry to obtain the Knoevenagel condensation product.

Data Presentation

The following tables summarize the biological activities of various pyrazole derivatives, demonstrating the potential of this scaffold in agrochemical applications.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
7aiRhizoctonia solani0.37[5]
7aiAlternaria porri2.24[5]
7aiMarssonina coronaria3.21[5]
7aiCercospora petroselini10.29[5]
Carbendazol (Control)Rhizoctonia solani1.00[5]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget InsectLC₅₀ (µg/mL)Activity (%) at ConcentrationReference
3fTermites0.001-
3dTermites0.006-
Fipronil (Control)Termites0.038-
6hLocusts47.68-
Fipronil (Control)Locusts63.09-
5-1cHelicoverpa armigera-60% at 11 mg/kg (stomach activity)[6]
5-1bAphis craccivora-100% at 200 mg/kg (foliar contact)[6]

Table 3: Herbicidal Activity of Pyrazole Derivatives

Compound IDTarget WeedIC₅₀ (mg/L)Inhibition (%) at ConcentrationReference
16PPO Enzyme0.04-[7]
Pyraflufen-ethyl (Control)PPO Enzyme0.06-[7]
17Arabidopsis thaliana (root)0.0031-[7]
Clopyralid (Control)Arabidopsis thaliana (root)0.0834-[7]
5Various weeds-100% at 30 g ai/ha[7]
3-1Echinochloa crusgalli64.32-[8]
3-7Dactylis glomerata59.41-[8]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) act by blocking the mitochondrial electron transport chain at Complex II (succinate dehydrogenase), thereby inhibiting ATP synthesis and causing fungal cell death.

G succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate coq Coenzyme Q sdh->coq coqh2 Coenzyme QH2 complex_iii Complex III coqh2->complex_iii Electron Transport atp ATP Synthesis complex_iii->atp sdhi Pyrazole Carboxamide (SDHI) sdhi->sdh Inhibition

Caption: Inhibition of mitochondrial respiration by SDHI fungicides.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 1-isopropyl-1H-pyrazole-5-carbaldehyde, a key building block in pharmaceutical and agrochemical research. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole derivatives and are intended to be adapted and optimized for large-scale production.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a common feature in many approved drugs, and the carbaldehyde functional group serves as a versatile handle for further molecular elaboration. This document details a feasible synthetic route for the scale-up production of this intermediate, focusing on the Vilsmeier-Haack formylation of a 1-isopropyl-1H-pyrazole precursor.

Synthetic Strategy Overview

The proposed two-step synthetic route for the scale-up synthesis of this compound is outlined below. This approach involves the initial synthesis of the pyrazole core followed by formylation.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A Isopropylhydrazine C 1-Isopropyl-1H-pyrazole A->C Condensation B 1,1,3,3-Tetramethoxypropane B->C D 1-Isopropyl-1H-pyrazole C->D F This compound D->F Formylation E Vilsmeier Reagent (POCl3, DMF) E->F Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrazole 1-Isopropyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Application Notes and Protocols for the Catalytic Conversion of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic conversion of 1-Isopropyl-1H-pyrazole-5-carbaldehyde into a variety of valuable functional groups. The methodologies outlined below utilize both metal- and organo-catalysis, emphasizing green and efficient chemical transformations relevant to pharmaceutical and agrochemical research.

Catalytic Oxidation to 1-Isopropyl-1H-pyrazole-5-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, providing a key intermediate for the synthesis of amides, esters, and other derivatives.

Application: Preparation of pyrazole-5-carboxylic acid derivatives as precursors for pharmacologically active molecules.

Protocol 1: N-Heterocyclic Carbene (NHC)-Catalyzed Aerobic Oxidation

This method utilizes an N-heterocyclic carbene catalyst to facilitate the oxidation of the aldehyde to the corresponding carboxylic acid using air as the oxidant.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 5 mL of water containing 0.25 eq. of K₂CO₃), add the NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, 0.1 mmol, 10 mol%).[1]

  • Stir the reaction mixture vigorously at 80°C under an air atmosphere (e.g., using a balloon or by passing a gentle stream of air through the solution).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Metal-Free Oxidation with Sodium Hypochlorite

A simple and cost-effective method using readily available bleach as the oxidant.[2]

Experimental Protocol:

  • In a microwave-safe vial, combine this compound (0.1 mmol), a catalytic amount of NaOH (e.g., 0.001 mmol), and an aqueous solution of sodium hypochlorite (0.11 mmol).[2]

  • Seal the vial and heat in a microwave reactor to 100°C for 1 hour.[2]

  • After cooling, add water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 2N HCl.[2]

  • Extract the product with CH₂Cl₂ (3 x 15 mL).

  • Dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.[2]

Parameter NHC-Catalyzed Oxidation Sodium Hypochlorite Oxidation
Catalyst NHC Precursor (e.g., IPr·HCl)None (NaOH promoter)
Oxidant AirSodium Hypochlorite (Bleach)
Solvent Water with K₂CO₃Aqueous NaClO
Temperature 80°C100°C (Microwave)
Typical Yield >90% (general for aromatic aldehydes)[1]80-95% (general for aromatic aldehydes)[2]

Catalytic Reduction to (1-Isopropyl-1H-pyrazol-5-yl)methanol

Reduction of the aldehyde to the primary alcohol provides a versatile intermediate for ether and ester synthesis, as well as for introduction into various molecular scaffolds.

Application: Synthesis of pyrazole-based alcohols as building blocks in medicinal chemistry.

Protocol: Catalytic Transfer Hydrogenation

This protocol describes a general method for the reduction of heterocyclic aldehydes using a ruthenium catalyst and a hydrogen donor.

Experimental Protocol:

  • In a dried Schlenk tube under a nitrogen atmosphere, add the Ruthenium catalyst (e.g., a pyrazole-pyridine-pyrazole (NNN) ruthenium(II) complex, 0.5 mol%) and a base (e.g., K₃PO₄·7H₂O, 0.5 equiv).[3]

  • Add the solvent (e.g., 2 mL of isopropanol, which also serves as the hydrogen donor) and this compound (1.0 mmol).

  • Stir the mixture at 80°C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with CH₂Cl₂.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (1-Isopropyl-1H-pyrazol-5-yl)methanol.

Parameter Catalytic Transfer Hydrogenation
Catalyst Ruthenium(II) complex
Hydrogen Source Isopropanol
Base K₃PO₄·7H₂O
Solvent Isopropanol
Temperature 80°C
Typical Yield >90% (general for aldehydes)

Catalytic Reductive Amination to N-Substituted-(1-Isopropyl-1H-pyrazol-5-yl)methanamines

Reductive amination is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Application: Synthesis of pyrazole-containing amines for drug discovery and development.

Protocol: Cobalt-Catalyzed Reductive Amination

This protocol uses a heterogeneous cobalt catalyst and molecular hydrogen for the reductive amination of the pyrazole aldehyde.[4]

Experimental Protocol:

  • In a Teflon-lined stainless steel high-pressure reactor, place the cobalt-based composite catalyst (3-5 mol% Co), methanol (10 mL), this compound (1 mmol), and the desired primary amine (1.1 mmol).[4]

  • Seal the reactor, flush three times with argon, and then pressurize with H₂ gas to 100 bar.[4]

  • Heat the reactor to 100°C with continuous stirring (600 rpm) for 4 hours.[4]

  • After cooling to room temperature and depressurizing, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted amine.

Parameter Cobalt-Catalyzed Reductive Amination
Catalyst Heterogeneous Cobalt Composite
Reductant H₂ gas
Solvent Methanol
Pressure 100-150 bar
Temperature 100-150°C
Typical Yield 72-96% (for aromatic aldehydes)[4]

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality is an excellent electrophilic handle for the formation of new carbon-carbon bonds, enabling the extension of the carbon skeleton.

Catalytic Wittig-Type Olefination

This reaction converts the aldehyde into an alkene, providing a scaffold for further functionalization.

Application: Synthesis of vinyl-substituted pyrazoles as precursors for polymerization or further synthetic transformations.

Protocol: Phosphine-Catalyzed Wittig Reaction

This protocol utilizes a catalytic amount of a phosphine oxide, which is reduced in situ to the active phosphine catalyst.[5]

Experimental Protocol:

  • To a mixture of this compound (1.0 equiv.), the desired phosphonium salt (1.1 equiv.), and a phosphine oxide precatalyst (e.g., a cyclic phosphine oxide, 10 mol%), add a suitable solvent (e.g., toluene).

  • Add an organosilane (e.g., phenylsilane, 1.5 equiv.) as the reducing agent and a base (e.g., N,N-diisopropylethylamine (DIPEA), 1.2 equiv.).[5]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the alkene product.

Parameter Catalytic Wittig Reaction
Catalyst Cyclic Phosphine Oxide (precatalyst)
Reducing Agent Organosilane (e.g., PhSiH₃)
Base DIPEA
Solvent Toluene
Temperature Room Temperature to mild heating
Typical Yield 60-96% (for heterocyclic aldehydes)[5]
Knoevenagel Condensation

A condensation reaction with active methylene compounds to form a new carbon-carbon double bond.

Application: Synthesis of pyrazole derivatives with electron-withdrawing groups on an appended vinyl moiety, useful as Michael acceptors or for their potential biological activity.

Protocol: Ammonium Carbonate Catalyzed Knoevenagel Condensation in Aqueous Media

This environmentally friendly protocol uses a mild and inexpensive catalyst in water.[6]

Experimental Protocol:

  • In a flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Add ammonium carbonate (0.2 mmol, 20 mol%) as the catalyst.[6]

  • Subject the mixture to sonication at ambient temperature.

  • Monitor the reaction by TLC. The product often precipitates from the reaction mixture.

  • After completion, filter the solid product, wash with water, and dry to obtain the Knoevenagel condensation product.

Parameter Ammonium Carbonate Catalyzed Knoevenagel Condensation
Catalyst Ammonium Carbonate
Reactant Active Methylene Compound (e.g., Malononitrile)
Solvent Water:Ethanol (1:1)
Activation Sonication
Temperature Ambient
Typical Yield High (often quantitative precipitation)[6]
Organocatalytic Henry (Nitroaldol) Reaction

The Henry reaction involves the addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol, a versatile synthetic intermediate.

Application: Asymmetric synthesis of chiral β-nitro alcohols which can be further converted to valuable amino alcohols and other chiral building blocks.

Protocol: Chiral Pyrazole-based Organocatalyst for Henry Reaction

This protocol uses a chiral pyrazole-containing molecule to catalyze the asymmetric addition of a nitroalkane.[7][8]

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., toluene), add a chiral pyrazole-based organocatalyst (e.g., a chiral pyrazole-3-thioureide derivative, 10 mol%) and a copper salt co-catalyst (e.g., CuCl, 10 mol%).[8]

  • Add the nitroalkane (e.g., nitromethane, 2.0 equiv.).

  • Stir the reaction at the desired temperature (e.g., room temperature or below).

  • Monitor the reaction by TLC.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel to afford the chiral β-nitro alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Parameter Organocatalytic Henry Reaction
Catalyst Chiral Pyrazole-based Organocatalyst + CuCl
Reactant Nitroalkane (e.g., Nitromethane)
Solvent Toluene
Temperature Room Temperature
Typical Yield Moderate to high
Enantioselectivity Dependent on the specific catalyst and conditions

Visualizations

experimental_workflow start This compound oxidation Catalytic Oxidation start->oxidation [O] reduction Catalytic Reduction start->reduction [H] red_amination Catalytic Reductive Amination start->red_amination R-NH₂ [H] cc_coupling Catalytic C-C Bond Formation start->cc_coupling acid 1-Isopropyl-1H-pyrazole- 5-carboxylic Acid oxidation->acid alcohol (1-Isopropyl-1H-pyrazol- 5-yl)methanol reduction->alcohol amine N-Substituted Amine Derivative red_amination->amine alkene Alkene Derivative cc_coupling->alkene Wittig / Knoevenagel nitro_alcohol β-Nitro Alcohol Derivative cc_coupling->nitro_alcohol Henry Reaction

Caption: Catalytic transformations of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Isopropyl-1H-pyrazole-5-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the most widely employed and effective method for the formylation of N-substituted pyrazoles, including the synthesis of this compound.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[2]

Q2: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-Isopropyl-1H-pyrazole?

A2: The formylation of N-alkylpyrazoles via the Vilsmeier-Haack reaction predominantly occurs at the C5 position of the pyrazole ring. This is due to the electronic properties of the pyrazole ring system, where the C5 position is most susceptible to electrophilic attack.

Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?

A3: While the Vilsmeier-Haack reaction is the most common, other formylation techniques could be explored. However, for N-substituted pyrazoles, the Vilsmeier-Haack approach is generally preferred for its efficiency and reliability. Microwave-assisted synthesis has also been shown to accelerate the formation of the pyrazole core and may be applicable to the formylation step, potentially reducing reaction times and improving yields.[3]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All reactions involving POCl₃ should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out under anhydrous conditions, and quenching of the reaction should be performed carefully by slowly adding the reaction mixture to ice water.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and handled under anhydrous conditions.Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.
Insufficient Reaction Temperature: The formylation of N-alkyl pyrazoles may require elevated temperatures to proceed at a reasonable rate.If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 60-80 °C and monitor the progress by TLC. For some less reactive pyrazoles, temperatures up to 120°C have been reported to improve yields.[4]
Steric Hindrance: The bulky isopropyl group at the N1 position might sterically hinder the approach of the Vilsmeier reagent to the C5 position.While typically not a major issue for the C5-formylation, if low yield persists, consider using a larger excess of the Vilsmeier reagent to drive the reaction to completion.
Formation of Multiple Products/Side Reactions Di-formylation: Although less common, excessive Vilsmeier reagent or harsh reaction conditions could potentially lead to di-formylation.Optimize the stoichiometry of the Vilsmeier reagent. Typically, a 1.5 to 3-fold excess is sufficient. Avoid excessively high temperatures or prolonged reaction times.
Reaction at other positions: While C5 formylation is preferred, trace amounts of other isomers might form.Purification by column chromatography is usually effective in separating isomeric products.
Difficult Purification Oily Product: The product may not crystallize easily, making isolation difficult.Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Co-eluting Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.Consider converting the aldehyde to a solid derivative (e.g., a hydrazone) for purification, followed by hydrolysis back to the aldehyde. Alternatively, try a different solvent system for chromatography.

Data Presentation

The following table presents representative yields for the Vilsmeier-Haack formylation of N-alkyl pyrazoles under varying conditions, based on literature for analogous compounds. This data can serve as a guide for optimizing the synthesis of this compound.

EntryN-Alkyl GroupEquivalents of POCl₃Reaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
1Methyl2120255[4]
2Phenyl260-65465[5]
3Benzyl3705-6Good[6]
42-Chloroethyl2120258[4]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Synthesis of 1-Isopropyl-1H-pyrazole (Precursor)

A representative protocol for the synthesis of N-alkyl pyrazoles involves the reaction of a primary amine with a suitable pyrazole precursor.

Materials:

  • Isopropylamine

  • 1H-pyrazole

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., potassium carbonate, sodium hydride)

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole (1 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents) and stir the mixture.

  • Add isopropyl bromide or iodide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 1-Isopropyl-1H-pyrazole.

  • Purify the product by distillation or column chromatography.

Synthesis of this compound (Vilsmeier-Haack Formylation)

Materials:

  • 1-Isopropyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 1-Isopropyl-1H-pyrazole (1 equivalent) in anhydrous DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (around 40-50 °C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Chemical Reaction Pathway

Vilsmeier_Haack_Reaction Vilsmeier-Haack Synthesis of this compound cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Formation cluster_product Product 1-Isopropyl-1H-pyrazole 1-Isopropyl-1H-pyrazole Electrophilic_Attack Electrophilic Aromatic Substitution 1-Isopropyl-1H-pyrazole->Electrophilic_Attack Nucleophilic Attack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Attack Electrophile Product This compound Iminium_Intermediate Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Formation of Iminium Intermediate Iminium_Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Workup Examine Work-up Procedure (Quenching, Extraction) Start->Check_Workup Improve_Reagents Use fresh, anhydrous reagents. Prepare Vilsmeier reagent at 0-5 °C. Check_Reagents->Improve_Reagents Optimize_Conditions Increase reaction temperature (60-80 °C). Increase reaction time. Use excess Vilsmeier reagent. Check_Conditions->Optimize_Conditions Optimize_Workup Ensure slow quenching on ice. Thorough extraction with appropriate solvent. Check_Workup->Optimize_Workup Success Improved Yield Improve_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Formylation of N-Isopropylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of N-isopropylpyrazole, primarily through the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Vilsmeier-Haack formylation of N-isopropylpyrazole?

A1: The Vilsmeier-Haack reaction on N-substituted pyrazoles is an electrophilic aromatic substitution. Due to the electronic properties of the pyrazole ring, the formylation of N-isopropylpyrazole is expected to be highly regioselective, yielding 1-isopropyl-1H-pyrazole-4-carbaldehyde as the major product. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.[1]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2] It is typically prepared in situ by the slow addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, such as N,N-dimethylformamide (DMF).[2] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[2]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent itself is sensitive to moisture. It is imperative to conduct the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching the reaction mixture with ice, should be performed slowly and cautiously to control the exothermic reaction.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[2] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), and then spotted on a TLC plate. The disappearance of the N-isopropylpyrazole starting material and the appearance of the more polar aldehyde product spot will indicate the reaction's progression.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of N-isopropylpyrazole.

Problem 1: Low or No Yield of the Desired 1-isopropyl-1H-pyrazole-4-carbaldehyde
Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[2]Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[2]
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[3]
Product Decomposition During Work-up: The aldehyde product may be sensitive to harsh work-up conditions.Maintain a low temperature during the quenching and neutralization steps. Ensure the pH does not become strongly acidic or basic for extended periods.
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Side Product Plausible Cause and Identification Mitigation Strategies
Di-formylated Pyrazole Over-reaction due to an excess of Vilsmeier reagent or harsh reaction conditions. This would appear as a more polar spot on TLC than the mono-formylated product.Optimize the stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Avoid excessively high temperatures and long reaction times.[2]
Hydroxymethylated Pyrazole Formation of formaldehyde in situ from the decomposition of DMF at elevated temperatures, which can then react with the pyrazole ring.Maintain a lower reaction temperature if this side product is observed. A study on a similar system showed this byproduct at 120°C.[3]
N-deisopropyl-pyrazole (1H-pyrazole-4-carbaldehyde) While less common for secondary alkyl groups, acidic conditions generated during the reaction or workup could potentially lead to N-dealkylation.Perform the reaction and work-up at the lowest effective temperature. Use a milder work-up procedure, avoiding strong acids.
Unreacted Starting Material Incomplete reaction due to insufficient reagent, time, or temperature.Increase the amount of Vilsmeier reagent, prolong the reaction time, or cautiously increase the temperature while monitoring for side product formation.[2]

Quantitative Data Summary

The following table summarizes the general effects of reaction parameters on the yield of formylated pyrazoles, based on studies of related compounds. Specific quantitative data for N-isopropylpyrazole is limited in the available literature.

Parameter Condition Effect on Yield of 4-Formyl-pyrazole Potential for Side Reactions Reference
Temperature Low (0-25 °C)May be too slow for complete conversion.Lower[3]
Moderate (50-80 °C)Generally optimal for good yields.Moderate increase.[3]
High (>100 °C)Can lead to decomposition of DMF and formation of byproducts like hydroxymethylated pyrazoles.High[3]
Vilsmeier Reagent Stoichiometry 1.0 - 1.5 equivalentsOften sufficient for complete conversion.Minimized[2]
> 2.0 equivalentsMay lead to di-formylation and other side products.Increased[2]
Reaction Time Too shortIncomplete conversion.Low[2]
Optimal (monitored by TLC)Maximizes yield of the desired product.Moderate[2]
Too longIncreased potential for side product formation and decomposition.High[2]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of N-Isopropylpyrazole

Materials:

  • N-isopropylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous oil).

  • Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of N-isopropylpyrazole (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or a desired temperature, e.g., 60-70 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent N_isopropylpyrazole N-Isopropylpyrazole Intermediate Iminium Salt Intermediate N_isopropylpyrazole->Intermediate + Vilsmeier Reagent Product 1-Isopropyl-1H-pyrazole-4-carbaldehyde Intermediate->Product + H₂O H2O H₂O (workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add N-Isopropylpyrazole (Heat to reflux) reagent_prep->formylation monitoring Monitor by TLC formylation->monitoring workup Quench with Ice & Neutralize monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end Pure Product purification->end

Caption: General experimental workflow for formylation.

Troubleshooting_Flowchart start Low Yield or Multiple Products? check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents Yes low_temp Low Reaction Temperature? check_reagents->low_temp increase_temp Increase Temperature Cautiously low_temp->increase_temp Yes excess_reagent Excess Vilsmeier Reagent? low_temp->excess_reagent No solution Improved Yield and Purity increase_temp->solution optimize_stoichiometry Optimize Stoichiometry (1.1 - 1.5 eq.) excess_reagent->optimize_stoichiometry Yes long_time Reaction Time Too Long? excess_reagent->long_time No optimize_stoichiometry->solution optimize_time Optimize Reaction Time (Monitor by TLC) long_time->optimize_time Yes long_time->solution No optimize_time->solution

Caption: Troubleshooting flowchart for formylation issues.

References

Technical Support Center: Purification of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-Isopropyl-1H-pyrazole-5-carbaldehyde from a typical reaction mixture, particularly following a Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered after the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: Common impurities include unreacted starting materials, residual Vilsmeier-Haack reagent (or its decomposition products), regioisomers of the desired product, and polymeric or tarry byproducts. The formation of these impurities is often due to the highly reactive nature of the reagents and potential side reactions if conditions are not carefully controlled.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the purification process. By spotting the crude reaction mixture, fractions from column chromatography, and the mother liquor and crystals from recrystallization, you can track the separation of the desired product from impurities. A suitable eluent system for TLC, such as a mixture of hexane and ethyl acetate, will need to be determined empirically.

Q3: What are the recommended storage conditions for purified this compound?

A3: Aldehydes can be susceptible to oxidation. Therefore, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated or frozen) to minimize degradation over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily or Tarry Crude Product That is Difficult to Handle
Possible Cause Troubleshooting Step
Residual DMF/POCl₃ Complex: The Vilsmeier-Haack reagent and its byproducts can result in a viscous, dark reaction mixture.Aqueous Work-up: After quenching the reaction with ice water, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with a saturated sodium bicarbonate solution can help neutralize any remaining acidic components. A brine wash will aid in removing water.
Polymerization: Aldehydes, especially under acidic or basic conditions, can be prone to polymerization.Temperature Control: Maintain low temperatures during the reaction and work-up to minimize polymerization.
Incomplete Reaction: The presence of unreacted starting materials can contribute to an oily consistency.Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before initiating the work-up.
Issue 2: Low Purity After Initial Work-up
Possible Cause Troubleshooting Step
Co-eluting Impurities in Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the ratio of hexane/ethyl acetate, or trying alternative solvents like dichloromethane/methanol). The use of deactivated silica gel (with triethylamine) can be beneficial if the compound is basic in nature. Reverse-phase chromatography is another option if impurities are more non-polar.
Ineffective Recrystallization: The chosen solvent system may not be optimal for selectively crystallizing the desired product.Solvent Screening for Recrystallization: Test a range of solvents and solvent mixtures. Good options for pyrazoles often include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Presence of Regioisomers: The Vilsmeier-Haack reaction can sometimes yield regioisomers which may be difficult to separate.Fractional Crystallization or Preparative HPLC: For challenging separations of isomers, fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

The following are generalized protocols for the purification of pyrazole carbaldehydes, which can be adapted for this compound.

Protocol 1: Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with the mobile phase, starting with a less polar mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Due to the lack of specific experimental data for the purification of this compound in the searched literature, the following tables provide representative data for the purification of a generic pyrazole carbaldehyde. These values should be considered as illustrative examples.

Table 1: Representative Column Chromatography Data

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Eluent 95:5
Final Eluent 80:20
Purity Before ~70% (by NMR)
Purity After >95% (by NMR)
Isolated Yield 60-80%

Table 2: Representative Recrystallization Data

Parameter Value
Solvent System Isopropanol
Initial Purity ~85% (by HPLC)
Final Purity >98% (by HPLC)
Recovery Yield 70-90%

Visualizations

The following diagrams illustrate the general workflow for the purification of this compound after a Vilsmeier-Haack reaction.

Purification_Workflow cluster_synthesis Vilsmeier-Haack Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quenching Quench with Ice Water Reaction_Mixture->Quenching Extraction Solvent Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash with NaHCO3 (aq) and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Post-synthesis purification workflow for this compound.

Troubleshooting_Logic Start Crude Product Analysis (TLC, NMR) Impure Product is Impure Start->Impure Impure Pure Product is Pure Start->Pure >95% Pure Column Perform Column Chromatography Impure->Column Significant Impurities Recrystallize Perform Recrystallization Impure->Recrystallize Minor Impurities or Crystalline Solid Final_Product Pure Final Product Pure->Final_Product Check_Purity_Column Analyze Fractions (TLC) Column->Check_Purity_Column Check_Purity_Recrystallize Analyze Crystals (TLC, mp) Recrystallize->Check_Purity_Recrystallize Combine_Fractions Combine Pure Fractions & Concentrate Check_Purity_Column->Combine_Fractions Pure Fractions Identified Dry_Crystals Dry Crystals Check_Purity_Recrystallize->Dry_Crystals Pure Crystals Combine_Fractions->Final_Product Dry_Crystals->Final_Product

Decision-making workflow for purification strategy selection.

Technical Support Center: Vilsmeier-Haack Reaction on Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is it applied to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of pyrazoles, this reaction is typically employed to regioselectively add a formyl group, most commonly at the C4 position, yielding a pyrazole-4-carbaldehyde.[1] The reaction utilizes a Vilsmeier reagent, which is generated from the interaction of a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[1][2]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is usually prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is imperative to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.[1]

Q4: How can the progress of the reaction be monitored?

The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential CauseSuggested Solution
Inactive Vilsmeier Reagent Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate For less reactive pyrazole derivatives (e.g., those with electron-withdrawing groups), consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][3] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.[1]
Incomplete Reaction If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] Ensure sufficient reaction time by monitoring via TLC until the starting material is consumed.[1]
Product Decomposition During Work-up The product may be sensitive to harsh work-up conditions. Perform the quenching step carefully on crushed ice and neutralize gently with a mild base like sodium bicarbonate.
Problem 2: Formation of Multiple Products or Side Reactions
Potential CauseSuggested Solution
Reaction Overheating Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the exothermic nature of the reaction.[1]
Impurities in Starting Materials Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[1]
Side Reactions with Substituents Certain functional groups on the pyrazole ring can react with the Vilsmeier reagent. For instance, hydroxyl groups can be converted to chlorides.[4][5] It may be necessary to protect sensitive functional groups prior to the reaction.
Halogenation Side-Product POCl₃ can sometimes act as a chlorinating agent, especially at higher temperatures. If a chlorinated byproduct is observed, reduce the reaction temperature or the equivalents of POCl₃.[6]
Problem 3: Formation of a Dark, Tarry Residue
Potential CauseSuggested Solution
Reaction Overheating Excessive heat can lead to polymerization and decomposition of starting materials and products. Maintain strict temperature control throughout the reaction.[1]
Presence of Impurities Impurities can catalyze polymerization and other side reactions. Ensure the purity of all reagents and solvents.[1]
Problem 4: Difficulty in Isolating the Product
Potential CauseSuggested Solution
Product is Water-Soluble If the product has some solubility in the aqueous layer during work-up, saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.
Emulsion Formation During Extraction Emulsions can make phase separation difficult. Try adding a small amount of brine or allowing the mixture to stand for an extended period. In some cases, filtration through a pad of celite can help break the emulsion.

Data Presentation: Reaction Condition Optimization

The following table, adapted from studies on substituted pyrazoles, illustrates how reagent stoichiometry and temperature can be optimized to improve yield.

EntrySubstrateRatio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
11-Methyl-3-propyl-5-chloro-1H-pyrazole1:5:2120255[3][5]
21-Methyl-3-propyl-5-chloro-1H-pyrazole1:6:4120167[3]
35-Chloro-1,3-dialkylpyrazole1:2:1.260-702-4Moderate[6]
41,3-Disubstituted-5-chloro-1H-pyrazoles-1202Good[2]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole

This is a representative protocol and must be adapted based on the specific reactivity of the pyrazole substrate.

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-6 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent like dichloromethane (DCM).

    • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

    • After the addition, the reaction mixture can be stirred at 0-5 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).[1][2]

  • Work-up:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base such as sodium bicarbonate, sodium carbonate, or sodium hydroxide until the pH is approximately 7-8.[6]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure formylated pyrazole.[1]

Visualization

Troubleshooting_Vilsmeier_Haack start Start: Vilsmeier-Haack Reaction on Pyrazole problem Identify Problem start->problem low_yield Low / No Yield problem->low_yield Yield Issue multiple_products Multiple Products / Side Reactions problem->multiple_products Purity Issue tar Tarry Residue Formation problem->tar Decomposition isolation_issues Difficulty in Product Isolation problem->isolation_issues Work-up Issue check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents increase_temp Increase Temperature / Reagent Stoichiometry check_reagents->increase_temp Reagents OK check_workup Review Work-up Procedure increase_temp->check_workup Still Low Yield success Successful Reaction check_workup->success Optimized temp_control Ensure Strict Temperature Control multiple_products->temp_control purify_reagents Purify Starting Materials temp_control->purify_reagents Temp OK protecting_groups Consider Protecting Groups for Sensitive Functionalities purify_reagents->protecting_groups Reagents Pure protecting_groups->success Optimized tar->temp_control tar->purify_reagents extraction_optimization Optimize Extraction (e.g., add brine) isolation_issues->extraction_optimization emulsion_breaking Techniques to Break Emulsions extraction_optimization->emulsion_breaking Still difficult emulsion_breaking->success Isolated

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction on pyrazoles.

References

Technical Support Center: Optimization of 1-Isopropyl-1H-pyrazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for introducing a formyl (-CHO) group onto a pyrazole ring, particularly at the C5 position, is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as the formylating agent.[1]

Q2: How is the Vilsmeier reagent prepared and what are the critical safety precautions?

The Vilsmeier reagent, a chloroiminium salt, is the electrophile in the formylation reaction.[1] It is prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold DMF.[1]

Safety is paramount :

  • The reaction to form the Vilsmeier reagent is highly exothermic and must be performed with strict temperature control (e.g., in an ice bath at 0-5 °C).[1]

  • Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water.[1]

  • The entire procedure, including reagent preparation and the formylation reaction, must be conducted in a well-ventilated fume hood under anhydrous conditions.[1]

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[1]

Q3: How can the progress of the formylation reaction be monitored?

The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[1][3] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution or water), extracted with an appropriate organic solvent, and spotted on a TLC plate against the starting material. The reaction is considered complete when the starting pyrazole spot is no longer visible.[1]

Q4: What are the typical work-up procedures for this reaction?

After the reaction is complete as indicated by TLC, the mixture is cooled and then carefully and slowly poured onto a vigorously stirred mixture of crushed ice and water to quench the excess Vilsmeier reagent.[1] This quenching step is also exothermic and requires caution. The product can then be extracted with an organic solvent. Further purification is often achieved through column chromatography on silica gel or recrystallization.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence.[1] 2. Insufficient Reagent: The stoichiometry of the Vilsmeier reagent may be too low to drive the reaction to completion.[3][5] 3. Low Reaction Temperature: The reaction temperature may be too low for the reactivity of the 1-isopropyl-1H-pyrazole substrate.[3]1. Ensure all glassware is flame- or oven-dried. Use anhydrous grade DMF and fresh POCl₃.[1] 2. Increase the equivalents of the Vilsmeier reagent. An excess of 3 to 10 equivalents is sometimes required for less reactive substrates.[3][5] 3. After the initial addition at low temperature, consider gradually increasing the reaction temperature (e.g., to 70-80 °C or even 120 °C) while monitoring via TLC.[1][6]
Formation of Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of materials.[1] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage exotherms.[1] 2. Use high-purity, purified starting materials and anhydrous solvents.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[3] 2. Insufficient Temperature: The activation energy barrier may not be overcome at the current reaction temperature.[3]1. Continue monitoring the reaction by TLC until the starting material is fully consumed.[1] 2. Gradually increase the reaction temperature in increments and monitor the effect on the reaction progress by TLC.[3]
Product Decomposition During Work-up 1. Harsh Quenching Conditions: The product may be sensitive to the acidic conditions generated during the initial aqueous work-up.1. Perform the quench carefully by pouring the reaction mixture onto a large excess of crushed ice to dissipate heat effectively.[1] 2. Consider neutralizing the aqueous mixture with a base (e.g., NaHCO₃) during work-up after the initial quench.[7][8]

Data Presentation: Optimizing Reagent Stoichiometry

Optimizing the amount of the Vilsmeier reagent is a critical step. The following table, adapted from a study on a similar pyrazole system, illustrates the impact of reagent stoichiometry on product yield.[3]

Entry Equivalents of DMF Equivalents of POCl₃ Temperature (°C) Time (h) Yield (%)
122120232
252120255

Data is illustrative and based on the formylation of 5-chloro-1-methyl-3-propyl-1H-pyrazole.[3] Researchers should perform their own optimization for the 1-isopropyl-1H-pyrazole substrate.

Experimental Protocols

Detailed Protocol: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.[1]

    • Slowly add POCl₃ (e.g., 2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15-20 minutes.

  • Formylation Reaction:

    • Dissolve 1-Isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).

    • Add the solution of the pyrazole dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.[1]

    • After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60-80 °C) depending on substrate reactivity.[7]

    • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).[1][7]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure this compound.[4]

Visualizations

G start Starting Materials (1-Isopropyl-1H-pyrazole, DMF, POCl₃) reagent_prep Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0-5 °C) start->reagent_prep reaction Formylation Reaction (Add pyrazole to reagent, heat if necessary) reagent_prep->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench on ice, neutralize) monitor->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography / Recrystallization) extraction->purification product Final Product (this compound) purification->product

Caption: A standard experimental workflow for the synthesis of this compound.

G start Problem: Low or No Yield check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_temp Was reaction temperature sufficient? check_anhydrous->check_temp Yes sol_anhydrous Solution: Flame-dry glassware, use anhydrous solvents. check_anhydrous->sol_anhydrous No check_reagent Was reagent stoichiometry sufficient? check_temp->check_reagent Yes sol_temp Solution: Increase temperature, monitor by TLC. check_temp->sol_temp No sol_reagent Solution: Increase equivalents of Vilsmeier reagent. check_reagent->sol_reagent No

Caption: A logical troubleshooting workflow for addressing low product yield in the formylation reaction.

References

minimizing byproduct formation in pyrazole carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole carbaldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing pyrazole-4-carbaldehydes?

A1: The Vilsmeier-Haack reaction is the most widely employed and established method for the formylation of pyrazoles to produce pyrazole-4-carbaldehydes.[1][2] This reaction typically involves treating a suitable pyrazole precursor, often a hydrazone, with the Vilsmeier reagent, which is commonly prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Q2: What are the most common byproducts encountered during the Vilsmeier-Haack synthesis of pyrazole carbaldehydes?

A2: The primary issues and byproducts include:

  • Unreacted Starting Material : Incomplete formylation is a common issue, often due to suboptimal reaction conditions or a deactivated pyrazole ring.[5]

  • Halogenated Byproducts : The Vilsmeier reagent can act as a chlorinating agent, especially if the substrate contains reactive functional groups like hydroxyls, leading to chloro-substituted byproducts.[6][7]

  • Degradation Products : Excessively high temperatures or prolonged reaction times can lead to the degradation of the target product.[8]

  • Regioisomers : While formylation typically occurs at the C4 position of the pyrazole ring, the formation of other isomers is possible depending on the substitution pattern of the starting pyrazole.[2]

Q3: How critical is the reaction temperature, and what is the optimal range?

A3: Temperature is a critical parameter. Too low a temperature can result in an incomplete reaction with low yields.[5][6] Conversely, excessively high temperatures can promote the formation of undesirable byproducts and cause product degradation.[8] The optimal temperature is substrate-dependent; while many reactions proceed well between 60-80°C, some substrates, like certain 5-chloropyrazoles, may require temperatures up to 120°C for efficient conversion.[4][6][9]

Q4: How does the stoichiometry of the Vilsmeier reagent affect the reaction?

A4: The stoichiometry of the Vilsmeier reagent (DMF/POCl₃) is crucial. A sufficient excess of the reagent is generally required to drive the reaction to completion.[5] However, using a large excess can complicate the work-up procedure and may increase the likelihood of side reactions. Optimization studies have shown that increasing the excess of DMF and POCl₃ can significantly improve yields, for example, from 32% to 55% in one case.[5][6]

Q5: What are the recommended methods for purifying the final pyrazole carbaldehyde product?

A5: The most common purification techniques are:

  • Recrystallization : This is a widely used method for purifying the crude product, with solvents like ethanol or methanol often being effective.[4][9]

  • Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[10]

  • Acid-Base Extraction/Crystallization : A patented method involves dissolving the crude pyrazole in a solvent, treating it with an acid to form the corresponding acid addition salt, and separating the salt via crystallization to achieve purification.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazole carbaldehydes.

SymptomPotential CauseRecommended Solution
Low or No Product Yield (TLC shows primarily starting material)1. Reaction temperature is too low. 2. Insufficient amount of Vilsmeier reagent. 3. The pyrazole ring is deactivated by strong electron-withdrawing groups.[5][6]1. Gradually increase the reaction temperature in 10-20°C increments. 2. Increase the molar excess of DMF and POCl₃.[5][6] 3. If the substrate is highly deactivated, this synthetic route may not be viable.
Multiple Spots on TLC / Impure Product 1. Impure starting materials (hydrazone or pyrazole precursor).[10] 2. Reaction temperature is too high, causing degradation.[8] 3. Reaction time is too long.1. Ensure the purity of starting materials via recrystallization or chromatography.[10][12] 2. Reduce the reaction temperature and monitor progress by TLC to find the optimal time. 3. Stop the reaction as soon as the starting material is consumed.
Unexpected Mass Detected (e.g., by MS)1. Formation of a chlorinated byproduct from reaction with a sensitive functional group (e.g., -OH).[6] 2. Dehydrochlorination of a substituted precursor.[5]1. Protect sensitive functional groups (e.g., as esters or ethers) before the Vilsmeier-Haack reaction. 2. Carefully analyze the structure to confirm the byproduct and adjust the precursor if necessary.
Difficult Product Isolation during Work-up 1. Incomplete hydrolysis of the intermediate iminium salt. 2. Incorrect pH during neutralization.1. Ensure vigorous stirring when quenching the reaction mixture in ice water. 2. Carefully neutralize the mixture with a suitable base (e.g., NaHCO₃, NaOH) to a neutral or slightly basic pH to ensure precipitation of the aldehyde.[4]

Quantitative Data Summary

The following table summarizes the results from an optimization study for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, demonstrating the impact of reagent stoichiometry and temperature on product yield.[5][6]

EntryMolar Excess of DMFMolar Excess of POCl₃Temperature (°C)Time (h)Yield (%)
12x2x7020
22x2x120232
35x2x120255

Experimental Protocols

General Protocol for Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde

This protocol is a generalized procedure based on common laboratory practices.[4][9][13]

  • Preparation of the Vilsmeier Reagent : In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous dimethylformamide (DMF, e.g., 10 mL). Cool the flask in an ice bath to 0°C. Add phosphorus oxychloride (POCl₃, e.g., 1.1 mL, ~0.012 mol) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Formylation Reaction : To the prepared Vilsmeier reagent, add the corresponding hydrazone precursor (e.g., 0.004 mol) in small portions. After the addition, slowly raise the temperature and stir the reaction mixture at 60–80°C for 4–8 hours.[4][9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Neutralization : Neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the effervescence ceases and the pH is neutral to slightly basic.[13]

  • Product Collection and Purification : Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water. Dry the crude product. Further purify the product by recrystallization from a suitable solvent, such as ethanol or methanol.[4][9]

Visualizations

Vilsmeier_Haack_Pathway Vilsmeier-Haack Reaction Pathway for Pyrazole Formylation reagents DMF + POCl₃ vr Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ reagents->vr Formation se_ar Electrophilic Aromatic Substitution vr->se_ar byproduct Chlorinated Byproducts vr->byproduct Side Reaction (e.g., on -OH group) pyrazole Pyrazole Substrate pyrazole->se_ar iminium Iminium Salt Intermediate se_ar->iminium Attack at C4 hydrolysis Aqueous Work-up (H₂O, Base) iminium->hydrolysis product Pyrazole-4-carbaldehyde hydrolysis->product Hydrolysis Troubleshooting_Workflow Troubleshooting Workflow for Pyrazole Carbaldehyde Synthesis start Start Synthesis run_rxn Run Reaction & Monitor by TLC start->run_rxn check_tlc Analyze TLC Plate run_rxn->check_tlc low_yield Issue: Low Yield (Mainly Starting Material) check_tlc->low_yield Low Conversion impure Issue: Multiple Spots (Impure Product) check_tlc->impure Impure Mixture success Reaction Successful check_tlc->success Clean Conversion cause_low_yield Potential Cause: - Temp too low - Insufficient Reagent - Deactivated Substrate low_yield->cause_low_yield solution_low_yield Solution: 1. Increase Temperature 2. Increase Reagent Stoichiometry 3. Re-evaluate Substrate cause_low_yield->solution_low_yield cause_impure Potential Cause: - Temp too high / Time too long - Impure Starting Materials impure->cause_impure solution_impure Solution: 1. Optimize Temp/Time 2. Purify Starting Materials 3. Use Column Chromatography cause_impure->solution_impure

References

dealing with regioisomer formation in substituted pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substituted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common challenge of regioisomer formation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation important?

A: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most prevalent method for preparing these heterocycles.[4][5][6] The regioselectivity of this reaction is influenced by several key factors when using unsymmetrical starting materials:[2][3][7]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less crowded carbonyl group.[3][5]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role.[3] Electron-withdrawing groups increase the electrophilicity of an adjacent carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[2][5]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2][3] Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, potentially leading to a different major regioisomer.[8]

  • Solvent: The choice of solvent can dramatically impact regioselectivity.[2] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[8][9]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
  • Problem: The inherent electronic and steric properties of your starting materials do not favor one reaction pathway over the other under standard conditions.[2]

  • Solution 1: Modify Reaction Conditions.

    • Change the Solvent: This is often the most effective initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol (e.g., TFE) can dramatically improve the isomeric ratio.[9] Protic solvents may favor one isomer, while aprotic solvents might favor the other.[10]

    • Adjust Reaction pH: Altering the pH can change the nucleophilicity of the hydrazine nitrogens and influence the initial site of attack.[2][8] Experiment with acidic (e.g., acetic acid) or basic conditions.

  • Solution 2: Use a Dicarbonyl Surrogate.

    • Synthesize a β-enaminone: By first converting your 1,3-dicarbonyl precursor into a β-enaminone, you create a substrate with two distinct electrophilic centers. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, ensuring the formation of a single regioisomer.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem: The inherent properties of your reactants favor the formation of the unwanted isomer under Knorr conditions.[2]

  • Solution: Employ an Alternative Synthetic Strategy.

    • Use 1,3-Dipolar Cycloaddition: This powerful and highly regioselective method is an excellent alternative.[1] A common approach involves the reaction of a diazo compound (generated in situ from an N-tosylhydrazone) with an alkyne.[11][12] The regioselectivity is controlled by the electronic and steric properties of the substituents on both components.[1]

    • Synthesize from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can provide access to pyrazoles, often with good regioselectivity.[13][14][15] The reaction proceeds via a Michael addition followed by cyclization and oxidation.[16]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.[2]

  • Solution 1: Chromatographic Separation.

    • Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[1][2][17]

      • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]

      • Column Chromatography: Once a suitable solvent system is found, perform flash column chromatography. Carefully pack the column, load the sample, and elute with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure regioisomers.[2]

  • Solution 2: Fractional Crystallization.

    • If the regioisomers are solid and have significantly different solubilities in a particular solvent, fractional crystallization can be an effective, non-chromatographic separation technique.[2]

Issue 4: How can I confirm the structure and assign the correct regioisomer?
  • Problem: After separation, it is crucial to unambiguously determine which isomer is which.

  • Solution: Spectroscopic Analysis.

    • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for this purpose.

      • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly informative. Generally, a substituent at the C3 position is more deshielded (appears at a higher ppm) compared to the same substituent at the C5 position.[18]

      • NOESY Experiments: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm assignments by showing spatial proximity between protons on the N-substituent and protons on the C5-substituent, which would be absent in the other regioisomer.[17]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

This table summarizes quantitative data on the effect of different solvents on the regioisomeric ratio (A:B) for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.

1,3-Diketone (R¹/R²)HydrazineSolventRegioisomer Ratio (A:B)¹Reference(s)
CF₃ / PhenylMethylhydrazineEthanol1 : 2.3[9]
CF₃ / PhenylMethylhydrazineTFE> 99 : 1[9]
CF₃ / PhenylMethylhydrazineHFIP> 99 : 1[9]
Ethoxycarbonyl / PhenylPhenylhydrazineEthanol2 : 1[3]
Ethoxycarbonyl / PhenylPhenylhydrazineTFE> 95 : 5[3]
Ethoxycarbonyl / MethylMethylhydrazineEthanol2 : 1
Ethoxycarbonyl / MethylMethylhydrazineTFE> 95 : 5

¹Regioisomer A has the N-substituent adjacent to the R¹ group; Regioisomer B has the N-substituent adjacent to the R² group. TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis Using a Fluorinated Solvent

This protocol describes a general procedure for enhancing regioselectivity using 2,2,2-trifluoroethanol (TFE).[2]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone in TFE (approx. 0.2 M concentration).

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction's progress by TLC until the starting material is consumed.[2]

    • Once complete, cool the reaction to room temperature.

    • Remove the TFE under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]

Protocol 2: Separation of Regioisomers by Silica Gel Column Chromatography

This protocol provides a general guideline for separating a mixture of pyrazole regioisomers.[2][17]

  • Materials:

    • Mixture of pyrazole regioisomers

    • Silica gel (for TLC and column)

    • Screening solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Procedure:

    • TLC Screening: Dissolve a small sample of the mixture and spot it on a TLC plate. Develop the plate in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, etc.) to find an eluent that gives a clear separation between the two isomer spots (ideally with a ΔRf > 0.1).

    • Column Preparation: Prepare a flash chromatography column with silica gel, packing it using the optimized eluent system.

    • Sample Loading: Adsorb the crude regioisomer mixture onto a small amount of silica gel, and carefully load it onto the top of the prepared column.

    • Elution: Elute the column with the chosen solvent system, maintaining a constant flow rate.

    • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing each pure regioisomer separately.

    • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the isolated regioisomers.

Protocol 3: Regioselective Synthesis via [3+2] Cycloaddition

This protocol describes the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which offers excellent regiocontrol.[2][11]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.5 eq)

    • Pyridine (solvent)

    • 18-crown-6 (0.1 eq)

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions over 15 minutes.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[2]

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[2]

Visualizations

Caption: Formation of regioisomers in Knorr pyrazole synthesis.[3]

Caption: Troubleshooting workflow for poor regioselectivity.[2]

Caption: Regioselective pyrazole synthesis via 1,3-dipolar cycloaddition.

References

Technical Support Center: Identifying Impurities in 1-Isopropyl-1H-pyrazole-5-carbaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying impurities in 1-Isopropyl-1H-pyrazole-5-carbaldehyde through Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound are crucial for identifying the main compound and any impurities. Below is a table summarizing the anticipated shifts based on analogous compounds and general principles of NMR spectroscopy.

¹H NMR Atom Multiplicity Chemical Shift (ppm) Coupling Constant (J in Hz)
H-3 (pyrazole ring)d~7.5 - 7.7~2.0 - 2.5
H-4 (pyrazole ring)d~6.5 - 6.7~2.0 - 2.5
-CH (isopropyl)sept~4.8 - 5.0~6.5 - 7.0
-CH₃ (isopropyl)d~1.4 - 1.6~6.5 - 7.0
-CHO (aldehyde)s~9.8 - 10.0-
¹³C NMR Atom Chemical Shift (ppm)
C-5 (pyrazole ring)~140 - 145
C-3 (pyrazole ring)~138 - 142
C-4 (pyrazole ring)~110 - 115
-CH (isopropyl)~50 - 55
-CH₃ (isopropyl)~22 - 24
-CHO (aldehyde)~180 - 185

Q2: What is the most common synthetic route for this compound and what are the likely impurities from this synthesis?

A2: The most common synthetic route is the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Common impurities may include:

  • Unreacted 1-isopropyl-1H-pyrazole: The starting material for the formylation reaction.

  • 1-Isopropyl-1H-pyrazole-4-carbaldehyde: A regioisomeric side product that can form during the Vilsmeier-Haack reaction.

  • Residual Solvents: Such as DMF or solvents used during workup and purification (e.g., dichloromethane, ethyl acetate).

  • Hydrolyzed Vilsmeier Reagent: Byproducts from the reaction workup.

Troubleshooting Guide

This guide will help you to identify potential impurities in your sample of this compound using ¹H NMR spectroscopy.

Issue 1: Signals observed for a second pyrazole-like species.

  • Possible Cause: Presence of the regioisomer, 1-Isopropyl-1H-pyrazole-4-carbaldehyde.

  • Identification: The ¹H NMR spectrum of the 4-carbaldehyde isomer will show two singlets for the pyrazole ring protons, as they are not adjacent.

    • Troubleshooting Workflow:

      start Observe unexpected pyrazole signals check_isomer Compare with expected shifts for 1-Isopropyl-1H-pyrazole-4-carbaldehyde start->check_isomer isomer_present Regioisomer impurity confirmed check_isomer->isomer_present Signals match purify Purify by column chromatography isomer_present->purify

      Caption: Workflow to identify regioisomeric impurity.

Issue 2: Signals corresponding to the starting material are present.

  • Possible Cause: Incomplete reaction leading to residual 1-isopropyl-1H-pyrazole.

  • Identification: Look for the characteristic signals of 1-isopropyl-1H-pyrazole in your ¹H NMR spectrum.

    • Troubleshooting Workflow:

      start Observe signals not matching product or isomer check_sm Compare with NMR data of 1-isopropyl-1H-pyrazole start->check_sm sm_present Starting material impurity confirmed check_sm->sm_present Signals match rerun_or_purify Consider re-running the reaction or purify sm_present->rerun_or_purify

      Caption: Workflow to identify starting material impurity.

Issue 3: Broad signals or signals not attributable to pyrazole derivatives are observed.

  • Possible Cause: Residual solvents from the reaction or purification.

  • Identification: Compare the chemical shifts of the unknown signals with those of common laboratory solvents.

    • Troubleshooting Workflow:

      start Observe unexpected broad or sharp singlets check_solvents Compare with known solvent chemical shifts (e.g., DMF, DCM, EtOAc) start->check_solvents solvent_present Solvent impurity identified check_solvents->solvent_present Signals match remove_solvent Remove solvent under high vacuum solvent_present->remove_solvent

      Caption: Workflow to identify solvent impurities.

Impurity NMR Data

The following table summarizes the key ¹H NMR signals for common impurities to aid in their identification.

Impurity Key ¹H NMR Signals (ppm) Multiplicity Notes
1-isopropyl-1H-pyrazole ~7.5 (d), ~7.4 (t), ~6.2 (d)Doublet, Triplet, DoubletThree distinct signals for the pyrazole ring protons.
1-Isopropyl-1H-pyrazole-4-carbaldehyde ~8.0 (s), ~7.8 (s)Singlet, SingletTwo singlets for the pyrazole ring protons. Aldehyde proton at ~9.8 ppm.
Dimethylformamide (DMF) ~8.0 (s), ~2.9 (s), ~2.7 (s)Singlet, Singlet, SingletThree distinct singlets.
Phosphorus Oxychloride (POCl₃) --Does not have protons, but its reaction byproducts might be visible.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general representation and may require optimization.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean and dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if quantitative analysis is required.

  • Gently shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Acquire the ¹H and ¹³C NMR spectra.

challenges in the functionalization of the pyrazole ring in 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of the pyrazole ring in 1-Isopropyl-1H-pyrazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in functionalizing the pyrazole ring of this compound?

A1: The main challenges revolve around regioselectivity, the influence of existing substituents, and potential side reactions. The N-isopropyl group exerts steric and electronic effects, while the C5-carbaldehyde is a deactivating group for electrophilic substitution and can participate in unwanted side reactions under certain conditions. Directing the functionalization to the desired C3 or C4 position requires careful selection of reagents and reaction conditions.

Q2: Which positions on the pyrazole ring are most reactive?

A2: In pyrazoles, the C4 position is generally the most electron-rich and susceptible to electrophilic attack.[1] However, the C5-carbaldehyde group in the target molecule is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. The C3 and C5 positions are more electrophilic.[2] For C-H functionalization, metalation is a common strategy, and the regioselectivity is dictated by the directing effects of the substituents and the base used.[3][4][5][6]

Q3: Does the C5-carbaldehyde group interfere with functionalization reactions?

A3: Yes, the aldehyde group can interfere with certain reactions. For instance, in reactions involving strong bases or nucleophiles, the aldehyde can be attacked. This is a significant consideration in metalation reactions (e.g., lithiation) and certain cross-coupling reactions. In such cases, it is often necessary to protect the aldehyde group.[7][8][9]

Q4: What are suitable protecting groups for the C5-carbaldehyde?

A4: The most common and effective protecting group for an aldehyde is a cyclic acetal, typically formed with ethylene glycol.[7][8][9] This group is stable to a wide range of reagents, including strong bases and organometallics, and can be readily removed under acidic conditions.

Q5: How does the N1-isopropyl group influence reactivity?

A5: The N1-isopropyl group has two main effects. Electronically, it is a weak electron-donating group. Sterically, it can hinder access to the N1 and C5 positions, which can be advantageous in directing reactions to other sites. It also influences the regioselectivity of metalation at the C5 position (if the aldehyde were not present) or potentially directs metalation to the C3 position.

Troubleshooting Guides

Halogenation (e.g., Bromination at C4)

Problem: Low yield or no reaction when attempting bromination at the C4 position.

Possible Cause Troubleshooting Solution
Deactivation by the C5-carbaldehyde group.Use a more reactive brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) or a stronger electrophilic bromine source.
Unsuitable solvent.Optimize the solvent. Non-polar solvents like CCl4 or CH2Cl2 are often effective for NBS bromination.[9]
Side reactions.If benzylic bromination of the isopropyl group is observed with radical conditions, switch to an electrophilic bromination method, although this may be challenging due to the deactivated ring.

Problem: A complex mixture of products is obtained.

Possible Cause Troubleshooting Solution
Over-halogenation or side-chain halogenation.Reduce the equivalents of the halogenating agent and control the reaction temperature carefully. Consider using a milder halogenating agent.
Reaction with the aldehyde.Ensure the reaction conditions are not promoting side reactions with the aldehyde. If necessary, protect the aldehyde as an acetal before halogenation.
Metalation and Subsequent Functionalization

Problem: Poor regioselectivity in metalation (lithiation or magnesiation).

Possible Cause Troubleshooting Solution
Competing directing effects of N-isopropyl and C5-carbaldehyde.The aldehyde is a strong directing group for ortho-metalation. However, direct lithiation can be complicated by nucleophilic attack on the aldehyde. Protect the aldehyde as an acetal. The acetal can still act as a directing group.
Inappropriate base or reaction conditions.Screen different bases (e.g., n-BuLi, s-BuLi, LDA, TMP-bases) and temperatures. The use of mixed magnesium and lithium amides can improve regioselectivity.[2]

Problem: Low yield after quenching the organometallic intermediate with an electrophile.

Possible Cause Troubleshooting Solution
Instability of the organometallic intermediate.Perform the reaction at a low temperature and quench with the electrophile as soon as the metalation is complete.
Poor reactivity of the electrophile.Use a more reactive electrophile or add a transmetalating agent (e.g., ZnCl2, CuCN) to generate a more reactive organometallic species.[2][10]
Aldehyde interference.If not already done, protect the aldehyde group before metalation.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira)

Problem: The Suzuki or Sonogashira coupling reaction fails or gives a low yield.

Possible Cause Troubleshooting Solution
Catalyst deactivation.The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst and inhibit its activity.[11] Use a higher catalyst loading or select a more robust catalyst system (e.g., Buchwald ligands with a palladium precatalyst).[1][12]
Poor quality of the boronic acid/ester (Suzuki).Use fresh, high-purity boronic acid or convert it to a more stable derivative like a trifluoroborate salt.[1]
Ineffective base.The choice of base is critical. Screen different bases such as K2CO3, K3PO4, or Cs2CO3. Ensure the base is finely powdered for better reactivity.[13]
Unsuitable solvent system.A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary for Suzuki couplings. Optimize the solvent ratio.[13] For Sonogashira couplings, an amine base like triethylamine is commonly used as part of the solvent system.
Aldehyde interference.The aldehyde might not be stable under the reaction conditions, especially with strong bases. Consider protecting the aldehyde.

Data Presentation

Table 1: Comparison of Bromination Conditions for this compound

EntryBrominating AgentSolventTemperature (°C)AdditiveYield of 4-bromo product (%)
1Br2CH2Cl20 to rtNone< 10
2NBSCCl480AIBN65
3NBSCH3CN80None40

Note: The data presented are hypothetical and for illustrative purposes to guide optimization.

Table 2: Troubleshooting Suzuki Coupling with 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde

EntryCatalyst (mol%)LigandBaseSolventYield (%)
1Pd(PPh3)4 (5)-K2CO3Dioxane/H2O25
2Pd2(dba)3 (2.5)XPhos (5)K3PO4Toluene/H2O75
3PdCl2(dppf) (3)-Cs2CO3DMF/H2O60

Note: The data presented are hypothetical and for illustrative purposes to guide optimization.

Experimental Protocols

Protocol 1: Protection of the Aldehyde Group
  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the acetal-protected pyrazole.

Protocol 2: Bromination at the C4 Position
  • To a solution of the acetal-protected this compound (1.0 eq) in CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous Na2S2O3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the 4-bromo derivative.

Protocol 3: Suzuki Cross-Coupling
  • In a reaction vessel, combine the 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde (protected as an acetal) (1.0 eq), the desired boronic acid (1.2 eq), and a finely ground base such as K3PO4 (2.0 eq).

  • Add the palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • If the aldehyde was protected, deprotect using acidic conditions (e.g., 2M HCl in THF) to obtain the final product.

Visualizations

Troubleshooting_Failed_Reaction start Failed Functionalization (Low Yield / No Product) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Base, Catalyst, Solvent) check_sm->check_reagents protect_aldehyde Is Aldehyde Protected? check_reagents->protect_aldehyde yes_protected Yes protect_aldehyde->yes_protected no_protect No protect_aldehyde->no_protect optimize_conditions Optimize Reaction Conditions yes_protected->optimize_conditions protect_and_retry Protect Aldehyde (e.g., as acetal) and Retry no_protect->protect_and_retry protect_and_retry->optimize_conditions change_catalyst Screen Catalysts and Ligands optimize_conditions->change_catalyst change_base Screen Bases (K2CO3, K3PO4, Cs2CO3) optimize_conditions->change_base change_solvent Optimize Solvent System optimize_conditions->change_solvent success Successful Functionalization change_catalyst->success change_base->success change_solvent->success

Caption: Troubleshooting workflow for a failed functionalization reaction.

Experimental_Workflow cluster_0 Preparation cluster_1 Functionalization cluster_2 Final Steps start 1-Isopropyl-1H-pyrazole- 5-carbaldehyde protect Aldehyde Protection (Ethylene Glycol, p-TsOH) start->protect protected_sm Acetal-Protected Pyrazole protect->protected_sm halogenate Halogenation (C4) (e.g., NBS, AIBN) protected_sm->halogenate metalate Metalation (C3/C4) (e.g., n-BuLi) protected_sm->metalate coupling Cross-Coupling (e.g., Suzuki, Sonogashira) halogenate->coupling quench Quench with Electrophile metalate->quench deprotect Deprotection (Aqueous Acid) quench->deprotect coupling->deprotect final_product Functionalized Product deprotect->final_product

Caption: General experimental workflow for functionalizing the pyrazole ring.

References

Validation & Comparative

Purity Analysis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for determining the purity of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a key building block in the synthesis of various therapeutic agents.

This document outlines detailed experimental protocols for both HPLC and GC methodologies, presents a comparison of their performance, and includes supporting data and visualizations to aid in method selection and implementation.

Introduction

This compound is a heterocyclic aldehyde whose purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. Accurate and robust analytical methods are therefore essential for its quality control. This guide compares the widely used Reverse-Phase HPLC (RP-HPLC) method with a GC method involving derivatization, offering insights into the advantages and limitations of each technique for this specific application.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds. For this compound, a reverse-phase method is proposed, leveraging a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC

A detailed protocol for the HPLC analysis is provided below.

Parameter Condition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-15 min: 70% B, 15-17 min: 70-30% B, 17-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 240 nm
Standard Preparation Accurately weigh and dissolve this compound reference standard in mobile phase to a final concentration of 0.1 mg/mL.
Sample Preparation Accurately weigh and dissolve the sample in mobile phase to a final concentration of 0.1 mg/mL.
HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_system inject Inject Standard and Sample Solutions hplc_system->inject run Execute Gradient Elution inject->run acquire Acquire Chromatograms at 240 nm run->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate

Figure 1. HPLC analysis workflow for this compound purity.

Gas Chromatography (GC) Method

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For aldehydes, which can be reactive, derivatization is often employed to enhance stability and improve chromatographic performance.

Experimental Protocol: GC

The following protocol outlines a GC method with derivatization for the purity analysis of this compound.

Parameter Condition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Derivatization Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Derivatization Procedure To 1 mg of sample in 1 mL of a suitable solvent (e.g., Toluene), add a molar excess of PFBHA and a catalytic amount of acid (e.g., HCl). Heat at 60°C for 30 minutes.
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Injection Volume 1 µL (split mode, e.g., 50:1)
Standard Preparation Derivatize the reference standard using the same procedure as the sample.
Sample Preparation Derivatize the sample as described above.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC for purity analysis depends on several factors, including the nature of the analyte, potential impurities, available instrumentation, and the specific goals of the analysis.

Feature HPLC Method GC Method
Analyte Volatility Not requiredRequired (or requires derivatization)
Sample Preparation Simple dissolutionInvolves a derivatization step
Potential Impurities Good for non-volatile and polar impuritiesGood for volatile impurities
Instrumentation Widely available in pharmaceutical labsCommon, but FID may be less sensitive than UV for this analyte
Selectivity High, tunable with mobile phase compositionHigh, based on volatility and column chemistry
Robustness Generally highDerivatization can introduce variability
Comparative Analysis Diagram

The following diagram provides a visual comparison of the key aspects of the HPLC and GC methods.

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method hplc_prep Simple Sample Prep (Dissolution) hplc_sep Separation based on Polarity hplc_prep->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_adv Advantages: - Good for non-volatile impurities - Robust and reproducible hplc_detect->hplc_adv hplc_disadv Disadvantages: - May not resolve highly volatile impurities hplc_detect->hplc_disadv gc_prep Derivatization Required (e.g., with PFBHA) gc_sep Separation based on Volatility gc_prep->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_adv Advantages: - Excellent for volatile impurities - High resolution gc_detect->gc_adv gc_disadv Disadvantages: - Sample prep is more complex - Not suitable for non-volatile impurities gc_detect->gc_disadv start Purity Analysis of This compound start->hplc_prep Option 1 start->gc_prep Option 2

Figure 2. Comparison of HPLC and GC methods for purity analysis.

Data Presentation and Interpretation

For a comprehensive purity assessment, it is crucial to analyze the sample for potential impurities. While specific impurities for this compound are not detailed here, they would typically include starting materials, by-products from the synthesis, and degradation products. A robust analytical method should be able to separate the main peak from all potential and known impurities.

The purity is typically calculated using the area percent method, as shown in the formula below:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of hypothetical comparative data is presented in the table below.

Parameter HPLC Method GC Method
Retention Time of Main Peak ~ 8.5 min~ 12.3 min (derivatized)
Typical Purity Result > 99.5%> 99.5%
Limit of Detection (LOD) ~ 0.01%~ 0.02%
Limit of Quantification (LOQ) ~ 0.03%~ 0.06%
Precision (%RSD, n=6) < 1.0%< 1.5%

Conclusion

Both HPLC and GC are suitable methods for determining the purity of this compound. The choice of method will depend on the specific requirements of the analysis.

  • The HPLC method is recommended for routine quality control due to its simple sample preparation, robustness, and ability to detect a wide range of non-volatile impurities.

  • The GC method , while requiring a more complex sample preparation due to derivatization, is an excellent alternative, particularly for identifying and quantifying volatile impurities that may not be well-retained or resolved by HPLC.

For comprehensive characterization and in-depth impurity profiling, employing both techniques can provide a more complete picture of the sample's purity. It is essential to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended use.

GC-MS Characterization: A Comparative Guide to 1-Isopropyl-1H-pyrazole-5-carbaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characteristics of 1-Isopropyl-1H-pyrazole-5-carbaldehyde and its structural isomers and analogs. The data presented herein, including predicted retention times and mass fragmentation patterns, serves as a valuable resource for the identification and differentiation of these closely related pyrazole derivatives.

Comparative GC-MS Data

The following table summarizes the predicted GC-MS data for this compound and selected alternatives. The predictions are based on established chromatographic principles and known fragmentation patterns of pyrazole compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Relative Retention TimePredicted Key Mass Fragments (m/z)
This compoundC₇H₁₀N₂O138.171.00138 (M+), 123, 95, 67
1-Isopropyl-1H-pyrazole-4-carbaldehydeC₇H₁₀N₂O138.171.05138 (M+), 110, 81, 43
1-Ethyl-1H-pyrazole-5-carbaldehydeC₆H₈N₂O124.140.90124 (M+), 109, 95, 67

Experimental Protocols

A detailed protocol for the GC-MS analysis of pyrazole carbaldehydes is provided below. This protocol is adapted from established methods for the analysis of pyrazole isomers.[1]

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10 mg of the pyrazole carbaldehyde sample into a 10 mL volumetric flask.

  • Solubilization: Dissolve the sample in a minimal amount of methanol and dilute to the final volume with dichloromethane.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: 40-400 amu

  • Solvent Delay: 3 minutes

Visualizing Logical Relationships and Workflows

Predicted Fragmentation Pathway of this compound

M This compound (m/z 138) F1 [M-CH3]+ (m/z 123) M->F1 - CH3 F2 [M-C3H7]+ (m/z 95) M->F2 - C3H7 F3 [C4H3N2O]+ (m/z 95) F1->F3 - C2H4 F4 [C4H3N2]+ (m/z 67) F3->F4 - CO

Caption: Predicted mass fragmentation pathway of the target compound.

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject into GC C->D E Separation in Column D->E F Ionization (EI) E->F G Mass Analysis (MS) F->G H Obtain Chromatogram G->H I Extract Mass Spectra H->I J Identify Compounds I->J

Caption: Workflow for GC-MS analysis of pyrazole carbaldehydes.

References

A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed, predicted 1H and 13C NMR spectral assignment for the heterocyclic compound 1-Isopropyl-1H-pyrazole-5-carbaldehyde. The assignments are based on established chemical shift principles and comparative analysis of structurally related molecules.

Predicted NMR Spectral Data

The anticipated 1H and 13C NMR chemical shifts for this compound are summarized below. These predictions are valuable for identifying the compound and for quality control purposes.

Table 1: Predicted 1H NMR Spectral Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
19.8 - 10.0Singlet (s)-1H
37.8 - 8.0Doublet (d)~2.0 - 3.01H
46.5 - 6.7Doublet (d)~2.0 - 3.01H
64.8 - 5.0Septet (sept)~6.5 - 7.01H
71.4 - 1.6Doublet (d)~6.5 - 7.06H

Table 2: Predicted 13C NMR Spectral Data for this compound

Atom NumberChemical Shift (δ, ppm)
1 (C=O)185 - 190
5140 - 145
3135 - 140
4110 - 115
6 (CH)50 - 55
7 (CH3)22 - 25

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

Molecular structure of this compound.

Experimental Protocols

The following is a standard protocol for the acquisition of 1H and 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

4. 13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, as 13C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the 1H NMR spectrum.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

This guide provides a foundational dataset for the NMR analysis of this compound. Experimental verification is recommended to confirm these predicted assignments.

A Comparative Analysis of the Reactivity of 1-Isopropyl-1H-pyrazole-5-carbaldehyde and Other Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic aldehydes is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative assessment of the reactivity of 1-Isopropyl-1H-pyrazole-5-carbaldehyde against other pyrazole aldehydes, supported by experimental data from established synthetic methodologies.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the aldehyde functionality serves as a versatile handle for a variety of chemical transformations. The nature and position of substituents on the pyrazole ring can significantly influence the reactivity of the aldehyde group through a combination of electronic and steric effects. This guide will focus on two common C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.

Factors Influencing Pyrazole Aldehyde Reactivity

The reactivity of the aldehyde group in pyrazole carbaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by:

  • Electronic Effects: The pyrazole ring is aromatic, and the two nitrogen atoms influence the electron density distribution. Substituents on the ring can either donate or withdraw electron density, thereby modulating the reactivity of the aldehyde. Electron-donating groups, such as alkyl substituents, can slightly decrease the electrophilicity of the carbonyl carbon through inductive and hyperconjugation effects, potentially leading to slower reaction rates with nucleophiles.[1]

  • Steric Effects: Bulky substituents, particularly those near the aldehyde group, can hinder the approach of nucleophiles, thereby reducing the reaction rate. The isopropyl group at the N-1 position of this compound is a notable example of a substituent that can exert significant steric influence.[1]

Comparative Reactivity in Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a reliable method for comparing the reactivity of different aldehydes. A study by Sonar et al. provides valuable data on the Knoevenagel condensation of various pyrazole aldehydes with malononitrile in an aqueous ethanol mixture using ammonium carbonate as a catalyst.[2] Although this compound was not specifically included in this study, the results for other N-substituted and C-substituted pyrazole aldehydes offer a strong basis for comparison.

Experimental Data for Knoevenagel Condensation
EntryPyrazole AldehydeR1R2Time (min)Yield (%)[2]
11,3-diphenyl-1H-pyrazole-4-carbaldehydePhenylPhenyl395
23-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Bromophenyl592
33-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Chlorophenyl494
43-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl2,4-Dichlorophenyl590
53-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Fluorophenyl396
63-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Methoxyphenyl788
73-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Nitrophenyl397
81-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydePhenyl4-Methylphenyl690
95-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl3-Methyl-5-chloro1085
101-benzyl-3-phenyl-1H-pyrazole-4-carbaldehydeBenzylPhenyl889
113-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePhenylMethyl1282

Analysis of Knoevenagel Condensation Data:

The data indicates that pyrazole aldehydes with electron-withdrawing groups on the C-3 phenyl ring (e.g., nitro, fluoro, chloro) tend to react faster and give higher yields.[2] This is consistent with an increase in the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (e.g., methoxy, methyl) lead to slightly longer reaction times and lower yields.[2]

For this compound, we can predict its reactivity based on these trends. The isopropyl group is a weak electron-donating group, which would suggest a slight decrease in reactivity compared to an unsubstituted N-phenyl pyrazole aldehyde. More significantly, the steric bulk of the isopropyl group at the N-1 position, adjacent to the C-5 carbaldehyde, would likely hinder the approach of the nucleophile, leading to a slower reaction rate and potentially a lower yield compared to less sterically encumbered analogues like 1-benzyl or 1-phenyl pyrazole aldehydes.

Experimental Protocol: Knoevenagel Condensation

The following is a general procedure for the Knoevenagel condensation of pyrazole aldehydes with malononitrile.[2]

Materials:

  • Pyrazole aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium carbonate (20 mol%)

  • Water:Ethanol (1:1) mixture (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.

  • Stir the mixture for 3-5 minutes.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Stir the resulting mixture at reflux temperature for the time indicated by TLC monitoring (typically 3-20 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry.

Knoevenagel_Condensation_Workflow Reactants Pyrazole Aldehyde + Malononitrile Solvent_Catalyst Water:Ethanol (1:1) Ammonium Carbonate Reactants->Solvent_Catalyst Dissolve & Stir Reaction_Conditions Reflux (Monitored by TLC) Solvent_Catalyst->Reaction_Conditions Heat Workup Cooling, Filtration, Washing Reaction_Conditions->Workup Reaction Completion Product Substituted Alkene Workup->Product Isolate Wittig_Reaction_Workflow Start Pyrazole Aldehyde + Phosphonium Ylide in DCM Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Evaporation Evaporate DCM Reaction->Evaporation Reaction Complete Precipitation Add Diethyl Ether/Hexanes (Precipitate TPPO) Evaporation->Precipitation Isolation Filter and Evaporate Solvent Precipitation->Isolation Product Alkene Product Isolation->Product

References

Comparative Biological Activity of N-Alkyl Pyrazole-5-Carbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of N-alkyl pyrazole-5-carbaldehyde derivatives, supported by available experimental data. This document summarizes key findings on their anticancer and antimicrobial properties, details relevant experimental protocols, and visualizes associated workflows and potential mechanisms of action.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The introduction of an N-alkyl group and a 5-carbaldehyde moiety can significantly influence the biological profile of the pyrazole ring, offering a versatile platform for the development of novel therapeutic agents. This guide focuses on the comparative biological activity of these specific derivatives.

Anticancer Activity

N-Alkyl pyrazole-5-carbaldehyde derivatives, particularly their thiosemicarbazone and Schiff base derivatives, have demonstrated notable cytotoxic activity against various cancer cell lines. The mechanism of action for many pyrazole-based anticancer agents involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).

Table 1: Comparative Anticancer Activity of Pyrazole-5-Carbaldehyde Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a ThiosemicarbazoneMGC-803 (Gastric)0.933-AP>10
1b ThiosemicarbazonePANC-1 (Pancreatic)Moderate ActivityGemcitabine-
2a Schiff BaseA549 (Lung)4.6 ± 0.2--
2b Schiff BaseMCF-7 (Breast)-Doxorubicin-

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The specific N-alkyl substitutions for these derivatives were not consistently detailed in the available literature.

Antimicrobial Activity

The antimicrobial potential of N-alkyl pyrazole-5-carbaldehyde derivatives has been explored against a range of bacterial and fungal pathogens. The carbaldehyde group serves as a versatile handle for the synthesis of various Schiff bases and hydrazones, which often exhibit enhanced antimicrobial efficacy. The proposed mechanism for their antibacterial action can involve the inhibition of essential enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is vital for bacterial fatty acid synthesis.

Table 2: Comparative Antimicrobial Activity of Pyrazole-5-Carbaldehyde Derivatives
Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3a HydrazoneStaphylococcus aureus64Ampicillin-
3b HydrazoneEscherichia coli---
3c HydrazoneCandida albicans64--
4a Schiff BaseBacillus subtilis---
4b Schiff BaseEscherichia coli-Ciprofloxacin-

Note: The data presented is a summary from different studies and direct comparison should be made with caution. The specific N-alkyl groups are not always specified in the source literature.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • N-alkyl pyrazole-5-carbaldehyde derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • N-alkyl pyrazole-5-carbaldehyde derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of N-alkyl pyrazole-5-carbaldehyde derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (N-alkyl hydrazine, etc.) synthesis Chemical Synthesis of N-alkyl pyrazole-5-carbaldehyde Derivatives (e.g., Schiff Bases) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer antimicrobial Antimicrobial Activity (MIC Determination) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead lead sar->lead Lead Compound Identification

Caption: General workflow from synthesis to biological evaluation.

Potential Signaling Pathways Targeted by Pyrazole Derivatives

This diagram illustrates some of the key signaling pathways that are often targeted by pyrazole-based compounds in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition BTK BTK BTK->Proliferation CDK CDK CDK->Proliferation Pyrazole N-Alkyl Pyrazole-5-Carbaldehyde Derivatives Pyrazole->EGFR Pyrazole->BTK Pyrazole->CDK

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Isopropyl-1H-pyrazole-5-carbaldehyde Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The compound 1-Isopropyl-1H-pyrazole-5-carbaldehyde represents a versatile starting point for the synthesis of novel therapeutic agents. The strategic modification of this scaffold can lead to the optimization of pharmacological activity. This guide provides a comparative framework for understanding the structure-activity relationships (SAR) of its analogs, supported by generalized experimental protocols and conceptual workflows to guide future research.

While a specific, comprehensive SAR study on a series of this compound analogs is not extensively documented in publicly available literature, we can infer potential SAR trends based on broader studies of related pyrazole derivatives. The key structural features of the parent molecule that are amenable to modification include the N1-isopropyl group, the C5-carbaldehyde moiety, and the potential for substitution at the C3 and C4 positions of the pyrazole ring.

Comparative Analysis of Structural Modifications

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The aldehyde at the C5 position is a versatile chemical handle that can be readily converted into a variety of other functional groups, such as carboxamides, hydrazones, and alcohols, allowing for extensive exploration of the chemical space.

Table 1: Inferred Structure-Activity Relationships of this compound Analogs

Position of ModificationType of ModificationAnticipated Impact on ActivityRationale and Supporting Evidence from Related Pyrazole Derivatives
N1-substituent Variation of alkyl group size (e.g., methyl, ethyl, cyclopropyl, tert-butyl)Potency and selectivity are expected to be sensitive to the size and lipophilicity of this group. The isopropyl group likely confers a balance of steric bulk and lipophilicity that is favorable for binding to certain biological targets.In studies of pyrazole-based inhibitors, the N-substitution has been shown to be crucial for activity and selectivity. For example, in a series of meprin inhibitors, N-alkylation significantly influenced binding affinity.[4]
Introduction of aryl or heteroaryl groupsMay introduce additional binding interactions (e.g., π-π stacking) and alter the overall pharmacokinetic profile.N-aryl pyrazoles have demonstrated a wide range of biological activities, and the nature of the aryl substituent can dramatically impact potency.
C5-carbaldehyde Conversion to carboxamides (R-C(O)NH-R')Can introduce hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity. The nature of the R' group on the amide nitrogen is a key point for SAR exploration.Pyrazole-5-carboxamides are a well-established class of bioactive molecules with reported anticancer, insecticidal, and CB1 antagonist activities.[5][6][7] The substituents on the amide nitrogen are critical for determining the specific biological target and potency.[5]
Formation of hydrazones (R-CH=N-NH-R')Introduces a flexible linker and allows for the incorporation of diverse R' groups, which can explore different regions of a binding pocket.Pyrazole-5-carbohydrazide hydrazone derivatives have been synthesized and evaluated as potential anticancer agents, with the nature of the aldehyde-derived portion significantly influencing activity.[8]
Reduction to alcohol (R-CH₂OH)Provides a hydrogen bond donor and can alter the polarity and solubility of the molecule.The presence of a hydroxymethyl group can be important for interactions with specific amino acid residues in a target protein.
C3-position Introduction of small alkyl or aryl groupsCan provide additional hydrophobic interactions and influence the overall shape of the molecule, impacting target binding.SAR studies on 1,3,5-trisubstituted pyrazoles have shown that substituents at the C3 and C5 positions are critical for anti-inflammatory and other biological activities.
C4-position Substitution with halogens or other small groupsCan modulate the electronic properties of the pyrazole ring and provide additional contact points with the target.While the C4 position is often unsubstituted, modifications at this position can influence the overall electronic and steric profile of the molecule.

Experimental Protocols

Detailed methodologies are crucial for the reliable evaluation and comparison of newly synthesized compounds. Below are generalized protocols for common assays used to assess the biological activity of pyrazole derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess cell viability and proliferation.[9][10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for a further 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing SAR Workflows and Signaling Pathways

Graphviz diagrams can effectively illustrate the logical flow of a structure-activity relationship study and conceptual signaling pathways that might be targeted by these analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization start 1-Isopropyl-1H- pyrazole-5-carbaldehyde mod_c5 C5-Aldehyde Modification start->mod_c5 e.g., Amidation, Hydrazone formation mod_n1 N1-Substituent Variation start->mod_n1 Vary Alkyl/Aryl Group mod_c3_c4 C3/C4 Ring Substitution start->mod_c3_c4 e.g., Halogenation library Analog Library mod_c5->library mod_n1->library mod_c3_c4->library in_vitro In Vitro Assays (e.g., MTT, MIC) library->in_vitro in_vivo In Vivo Models (if promising) in_vitro->in_vivo sar_analysis SAR Analysis in_vitro->sar_analysis lead_opt Lead Compound Optimization sar_analysis->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A conceptual workflow for the design, synthesis, and evaluation of this compound analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription pyrazole Pyrazole Analog (Potential Inhibitor) pyrazole->raf Inhibition proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

References

assessing the stability of 1-Isopropyl-1H-pyrazole-5-carbaldehyde against other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of lead compounds is paramount. This guide provides a comparative assessment of the stability of 1-Isopropyl-1H-pyrazole-5-carbaldehyde against other common aldehydes, supported by established experimental protocols for generating quantitative data.

Introduction to Aldehyde Stability

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a side chain. Their reactivity, and conversely their stability, is influenced by several factors including steric hindrance around the carbonyl group, the electronic effects of substituents, and the overall molecular structure. Generally, aldehydes are more reactive and less stable than their ketone counterparts.

The stability of an aldehyde is a critical parameter in drug development, impacting its shelf-life, formulation, and in vivo metabolic fate. Unstable aldehydes can be prone to oxidation, forming carboxylic acids, or may participate in other degradation pathways, leading to loss of efficacy and the potential for toxic byproducts.

Theoretical Stability Profile of this compound

This compound is a heterocyclic aldehyde with the aldehyde functional group attached to a pyrazole ring. The stability of this molecule is influenced by the electronic properties of the pyrazole ring and the steric bulk of the isopropyl group.

Computational studies on similar pyrazole carbaldehyde derivatives predict a HOMO-LUMO energy gap of approximately 4.5 eV, which suggests moderate chemical stability and reasonable reactivity.[1] The pyrazole ring itself is an aromatic heterocycle, which can influence the reactivity of the attached aldehyde group. However, it is generally considered that the imidazole ring system is more stable than the pyrazole ring due to the 1,3-arrangement of nitrogen atoms in imidazole compared to the 1,2-arrangement in pyrazole.[2]

Compared to simple aliphatic aldehydes, the aromatic nature of the pyrazole ring in this compound may offer some degree of stabilization. However, when compared to other aromatic aldehydes like benzaldehyde, the presence of the nitrogen-containing heterocyclic ring introduces different electronic effects that can impact stability.

Comparative Stability Analysis: An Experimental Approach

To provide a quantitative comparison of the stability of this compound against other aldehydes, a series of experiments can be conducted. The following section outlines the protocols for assessing thermal stability, oxidative stability, and metabolic stability.

Data Presentation

The results from these experiments can be summarized in the following tables for a clear comparison.

Table 1: Thermal Stability Data

AldehydeDecomposition Onset Temperature (°C)Half-life (t½) at 60°C (hours)
This compound
Benzaldehyde
Cinnamaldehyde
Hexanal

Table 2: Oxidative Stability Data

Aldehyde% Degradation after 24h (H₂O₂)IC₅₀ (DPPH assay) (µM)
This compound
Benzaldehyde
Cinnamaldehyde
Hexanal

Table 3: Metabolic Stability Data (Aldehyde Oxidase Assay)

AldehydeHalf-life (t½) in Liver Cytosol (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
This compound
Benzaldehyde
Cinnamaldehyde
Hexanal

Experimental Protocols

Protocol 1: Thermal Stability Assessment

This protocol determines the thermal stability of the aldehydes using thermogravimetric analysis (TGA) and an accelerated stability study.

1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition onset temperature.

  • Apparatus: TGA instrument.

  • Procedure:

    • Place 5-10 mg of the aldehyde in a TGA pan.

    • Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The decomposition onset temperature is determined from the resulting TGA curve.

1.2. Accelerated Stability Study

  • Objective: To determine the half-life at an elevated temperature.

  • Procedure:

    • Prepare solutions of each aldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Store the solutions in sealed vials at 60°C.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Analyze the concentration of the remaining aldehyde using a validated HPLC-UV method.

    • Calculate the half-life (t½) by plotting the natural logarithm of the concentration versus time.

G cluster_0 Thermal Stability Workflow A Prepare Aldehyde Solutions B Accelerated Aging at 60°C A->B C Time-point Sampling B->C D HPLC-UV Analysis C->D E Data Analysis (Half-life Calculation) D->E

Caption: Workflow for the accelerated thermal stability study.

Protocol 2: Oxidative Stability Assessment

This protocol evaluates the stability of the aldehydes in the presence of an oxidizing agent.

  • Objective: To determine the degradation percentage under oxidative stress.

  • Reagents: Hydrogen peroxide (H₂O₂), DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Procedure (H₂O₂ Challenge):

    • Prepare solutions of each aldehyde in a suitable solvent.

    • Add a solution of H₂O₂ to each aldehyde solution to a final concentration of 3%.

    • Incubate the mixtures at room temperature for 24 hours, protected from light.

    • Analyze the remaining aldehyde concentration using HPLC-UV.

    • Calculate the percentage of degradation.

  • Procedure (DPPH Radical Scavenging Assay):

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of each aldehyde.

    • In a 96-well plate, mix the DPPH solution with the aldehyde solutions.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the IC₅₀ value, which is the concentration of the aldehyde that scavenges 50% of the DPPH radicals.

G cluster_1 Oxidative Stability Workflow (H2O2) F Prepare Aldehyde Solutions G Incubate with H2O2 (3%) F->G H HPLC-UV Analysis after 24h G->H I Calculate % Degradation H->I

Caption: Workflow for the H₂O₂ oxidative stability challenge.

Protocol 3: Metabolic Stability Assessment

This protocol assesses the stability of the aldehydes in the presence of liver enzymes, specifically focusing on aldehyde oxidase (AO).

  • Objective: To determine the metabolic stability in a biologically relevant matrix.

  • Materials: Liver cytosol (human, rat, or mouse), NADPH regenerating system, internal standard.

  • Procedure:

    • Pre-warm the liver cytosol suspension to 37°C.

    • Initiate the reaction by adding the test aldehyde to the cytosol suspension.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a stop solution (e.g., cold acetonitrile with an internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent aldehyde.

    • Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ).

G cluster_2 Metabolic Stability Workflow (Aldehyde Oxidase) J Incubate Aldehyde with Liver Cytosol at 37°C K Time-course Sampling J->K L Quench Reaction & Protein Precipitation K->L M LC-MS/MS Analysis L->M N Data Analysis (t½ and CLint) M->N

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

While theoretical considerations provide initial insights, a comprehensive understanding of the stability of this compound requires empirical data. The experimental protocols outlined in this guide offer a robust framework for a direct and quantitative comparison against other aldehydes. The resulting data will be invaluable for researchers and drug development professionals in assessing the viability of this compound as a lead compound and for guiding its formulation and further development.

References

Spectroscopic Analysis of 1-Isopropyl-1H-pyrazole-carbaldehyde Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the spectroscopic properties of three constitutional isomers of 1-Isopropyl-1H-pyrazole-carbaldehyde: the 5-carbaldehyde, 3-carbaldehyde, and 4-carbaldehyde variants. Due to a scarcity of publicly available experimental data for all three specific isomers, this guide presents a combination of available experimental data for one isomer, predicted data for another, and a qualitative discussion based on established principles of spectroscopy and data from closely related pyrazole derivatives.

Introduction to the Isomers

The three isomers of 1-Isopropyl-1H-pyrazole-carbaldehyde share the same molecular formula (C₇H₁₀N₂O) and molecular weight (138.17 g/mol ). Their structural differences, arising from the position of the carbaldehyde group on the pyrazole ring, are expected to give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization in research and development settings. The isomers are:

  • 1-Isopropyl-1H-pyrazole-5-carbaldehyde

  • 1-Isopropyl-1H-pyrazole-3-carbaldehyde

  • 1-Isopropyl-1H-pyrazole-4-carbaldehyde

Spectroscopic Data Comparison

A comprehensive comparison is currently hindered by the limited availability of peer-reviewed experimental data. The following tables summarize the available information.

¹H NMR and ¹³C NMR Data

Direct experimental NMR data was only found for the 4-carbaldehyde isomer.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSpectroscopic Data
This compound No experimental data found in publicly available literature.
1-Isopropyl-1H-pyrazole-3-carbaldehyde No experimental data found in publicly available literature.
1-Isopropyl-1H-pyrazole-4-carbaldehyde ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.86 (s, 1H, CHO), 7.97 (s, 2H, pyrazole H-3 and H-5), 4.54 (sept, J = 6.7 Hz, 1H, CH(CH₃)₂), 1.55 (d, J = 6.7 Hz, 6H, CH(CH₃)₂)

Expected NMR Characteristics:

  • ¹H NMR:

    • The aldehyde proton (-CHO) for all isomers is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

    • The pyrazole ring protons will show distinct splitting patterns and chemical shifts depending on their position relative to the nitrogen atoms and the carbaldehyde group. For the 5- and 3-carbaldehyde isomers, two doublets would be expected for the coupled ring protons, while the 4-carbaldehyde isomer would show two singlets for the uncoupled H-3 and H-5 protons.

    • The isopropyl group will consistently present as a septet for the CH proton and a doublet for the two methyl groups.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) is the most downfield signal, typically appearing between δ 180 and 195 ppm.

    • The chemical shifts of the pyrazole ring carbons will be influenced by the position of the electron-withdrawing carbaldehyde group.

Mass Spectrometry Data

Table 2: Mass Spectrometry Data

CompoundData TypeKey m/z Ratios
This compound ExperimentalNot available
1-Isopropyl-1H-pyrazole-3-carbaldehyde Predicted[M+H]⁺: 139.08660, [M+Na]⁺: 161.06854[1]
1-Isopropyl-1H-pyrazole-4-carbaldehyde ExperimentalNot available
Infrared (IR) Spectroscopy Data

While specific experimental IR spectra are not available, the key vibrational frequencies can be predicted based on the functional groups present.

Table 3: Expected Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (aldehyde)1710 - 1680Strong, sharp absorption
C-H (aldehyde)2850 - 2800 and 2750 - 2700Two weak to medium bands
C=N, C=C (pyrazole ring)1600 - 1450Medium to strong absorptions
C-H (aromatic/heteroaromatic)3150 - 3000Medium to weak absorptions
C-H (aliphatic)3000 - 2850Strong absorptions

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole-carbaldehyde isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts. Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS analysis is performed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing Isomeric Relationships

The logical relationship between the three isomers is based on the substitution pattern on the pyrazole ring. This can be visualized as follows:

G pyrazole 1-Isopropyl-1H-pyrazole Core isomer5 This compound pyrazole->isomer5 Carbaldehyde at C5 isomer3 1-Isopropyl-1H-pyrazole-3-carbaldehyde pyrazole->isomer3 Carbaldehyde at C3 isomer4 1-Isopropyl-1H-pyrazole-4-carbaldehyde pyrazole->isomer4 Carbaldehyde at C4

Caption: Positional isomers of 1-Isopropyl-1H-pyrazole-carbaldehyde.

Conclusion

This guide highlights the current state of spectroscopic knowledge for 1-Isopropyl-1H-pyrazole-carbaldehyde isomers. While a complete, data-rich comparison is not yet possible due to the lack of published experimental results for the 3- and 5-carbaldehyde isomers, the provided data for the 4-carbaldehyde isomer and the general spectroscopic principles discussed offer a valuable framework for researchers working with these compounds. Further experimental work is necessary to fully characterize and differentiate these closely related molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, ensuring compliance with safety standards and minimizing environmental impact.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, ensure the following Personal Protective Equipment (PPE) is worn:

  • Eye Protection: Safety glasses or a face shield.[3]

  • Hand Protection: Chemically resistant gloves.[3][5]

  • Skin and Body Protection: A lab coat is mandatory. Additional protective clothing may be required based on the scale of handling.[3]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[6][7]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

1. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect any unused or expired solid this compound in a designated, sealable, and chemically compatible container.[1][8] Any materials heavily contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, leak-proof container intended for liquid chemical waste.[8][9] Do not mix with other incompatible waste streams.[8] For instance, halogenated and non-halogenated waste should be kept separate if required by your institution.[9]

2. Container Selection and Labeling: The integrity and clear labeling of waste containers are essential for safe handling, storage, and transport.

  • Container Requirements: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[9] The container must be kept closed except when waste is being added.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a precise list of all its contents, including "this compound" and any solvents with their approximate concentrations.[9] Also include the name of the principal investigator and the laboratory location.[9]

3. Temporary Storage: Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[1][9] This area should be cool, dry, and well-ventilated.[7][8] Ensure that incompatible waste types are segregated, using secondary containment if necessary.[8]

4. Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][8] Provide them with a detailed inventory of the waste. The ultimate disposal should be handled by a licensed professional, with high-temperature incineration being a common method for such compounds.[1]

III. Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like dry sand or vermiculite.[3]

    • Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][6]

    • Clean the affected area thoroughly.[5]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency services.[6]

    • Prevent the spill from entering drains or waterways.[6]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Hazard Assessment: Treat as Potentially Hazardous B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste Streams B->C D Solid Waste: Unused chemical, contaminated items (e.g., gloves, paper) C->D E Liquid Waste: Solutions containing the compound C->E F Use Compatible, Sealed Containers D->F E->F G Label Container Clearly: 'Hazardous Waste', Chemical Name, Concentration, PI Name F->G H Store in Designated, Ventilated, & Secure Area G->H I Contact EHS or Licensed Waste Disposal Service H->I J Provide Waste Inventory I->J K Professional Disposal (e.g., High-Temp Incineration) J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-pyrazole-5-carbaldehyde. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Hazard Identification and Personal Protective Equipment

This compound is classified as a skin irritant (Category 2).[1] Structurally similar compounds, such as other pyrazole carbaldehydes and 1-Isopropyl-1H-pyrazole-5-carboxylic acid, are known to be harmful if swallowed, cause serious eye irritation or damage, and may cause respiratory irritation.[2][3][4][5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure laboratory safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4][6][7]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[4][8][9]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[4][9]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[9]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4][9] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Experimental Protocol: Safe Handling and Disposal

Handling Procedure:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Prepare the work area within a certified chemical fume hood.[1][9]

    • Ensure all necessary equipment and reagents are present and that an eyewash station and safety shower are accessible.[7][8]

  • Handling:

    • Avoid all personal contact, including inhalation of dust or vapors.[4]

    • Avoid the formation of dust and aerosols.[1]

    • Use in a well-ventilated area.[4]

    • When handling, do not eat, drink, or smoke.[4]

    • Keep containers securely sealed when not in use.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[4]

    • Launder contaminated clothing separately before reuse.[4]

Spill Response:

  • Minor Spills:

    • Clean up all spills immediately.[4]

    • Avoid breathing dust and contact with skin and eyes.[4]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[4]

  • Major Spills:

    • Alert personnel in the area and the emergency services.

    • Control personal contact by wearing appropriate protective clothing.[4]

    • Prevent spillage from entering drains or water courses.[4]

Disposal Plan:

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste in a compatible, labeled, and sealed container for hazardous waste.[4][10][11]

    • Segregate all chemical waste into appropriately labeled containers, including solid waste, liquid waste, and contaminated consumables.[9]

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings.[11]

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.[9]

    • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9][10]

    • Do not dispose of this chemical down the drain or in regular trash.[8][9]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE prep->ppe setup Prepare Workspace in Fume Hood ppe->setup handling Handling setup->handling weigh Weigh/Measure Chemical handling->weigh experiment Perform Experiment weigh->experiment post_handling Post-Handling & Decontamination experiment->post_handling decontaminate Decontaminate Workspace & Glassware post_handling->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash disposal Waste Disposal wash->disposal collect_waste Collect & Segregate Waste disposal->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.